molecular formula C14H12O5 B1245346 Pintulin

Pintulin

Katalognummer: B1245346
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: ZDTFYABNHWHUNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pintulin has been reported in Penicillium vulpinum with data available.
isolated from Penicillium vulpinum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H12O5

Molekulargewicht

260.24 g/mol

IUPAC-Name

6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C14H12O5/c15-11-3-1-2-9(4-11)7-17-14-6-12-10(8-18-14)5-13(16)19-12/h1-6,14-15H,7-8H2

InChI-Schlüssel

ZDTFYABNHWHUNO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O

Synonyme

pintulin

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Enigma of Pintulin: A Technical Overview of a Sparsely Characterized Isopatulin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Pintulin is a naturally occurring isopatulin derivative isolated from the fermentation broth of the fungus Penicillium vulpinum.[1] First described in 1996, this compound has been noted for its weak cytotoxic activity against tumor cell lines.[1] Despite its discovery over two decades ago, detailed mechanistic studies on this compound are conspicuously absent from publicly available scientific literature. This guide synthesizes the limited existing data on this compound and provides a hypothesized mechanism of action based on its structural relationship to the more extensively studied mycotoxin, patulin. Due to the dearth of specific research on this compound, this document serves as a foundational overview rather than an exhaustive monograph. The information presented herein is intended to provide a starting point for researchers interested in further investigating this compound.

Introduction to this compound

This compound is classified as a bridged bicyclo heterocyclic compound and an antineoplastic antibiotic.[1] It was discovered during a screening program for fungal metabolites with anti-tumor activity.[1] While it demonstrated some activity against tumor cells, it was found to be weak, especially when compared to established chemotherapeutic agents like adriamycin.[1]

Physicochemical Properties

Basic information about this compound is cataloged in public chemical databases.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₅PubChem[2]
Molecular Weight 260.24 g/mol PubChem[2]
IUPAC Name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-onePubChem[2]
Source Organism Penicillium vulpinumPubMed[1]

Postulated Mechanism of Action

Given the lack of direct experimental evidence for this compound's mechanism of action, we can infer a probable mechanism based on its structural similarity to isopatulin and, more broadly, to patulin. The toxicity of patulin is generally attributed to its reactivity with sulfhydryl (-SH) groups and its ability to induce oxidative stress.

Interaction with Thiol Groups

The prevailing hypothesis for the toxicity of patulin, and likely its derivatives, is its ability to form covalent adducts with free thiol groups in proteins and non-protein thiols like glutathione (GSH). This interaction can lead to the inactivation of critical enzymes and disruption of cellular processes.

Thiol_Interaction This compound This compound (Electrophilic Moiety) Cellular_Protein Cellular Protein (with -SH group) This compound->Cellular_Protein Covalent Bonding GSH Glutathione (-SH group) This compound->GSH Covalent Bonding Inactive_Protein Inactive Protein Adduct Cellular_Protein->Inactive_Protein GSH_Adduct Glutathione Adduct GSH->GSH_Adduct

Caption: Hypothetical interaction of this compound with cellular thiols.

Induction of Oxidative Stress

The depletion of intracellular glutathione, a key antioxidant, can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.

Oxidative_Stress_Pathway cluster_pintulin_effect This compound Action cluster_cellular_response Cellular Response This compound This compound GSH_Depletion GSH Depletion This compound->GSH_Depletion causes ROS_Increase Increased ROS GSH_Depletion->ROS_Increase leads to Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS_Increase->Oxidative_Damage induces Apoptosis Apoptosis Oxidative_Damage->Apoptosis triggers Experimental_Workflow cluster_isolation Isolation & Characterization cluster_mechanistic_studies Proposed Mechanistic Studies Fungal_Culture Penicillium vulpinum Fermentation Extraction Broth Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pintulin_Isolated Pure this compound Chromatography->Pintulin_Isolated Cytotoxicity Cytotoxicity Assays (MTT, etc.) Pintulin_Isolated->Cytotoxicity Thiol_Reactivity Thiol Reactivity (Ellman's Reagent) Pintulin_Isolated->Thiol_Reactivity Oxidative_Stress Oxidative Stress (DCFDA, Comet Assay) Pintulin_Isolated->Oxidative_Stress Apoptosis_Assay Apoptosis Assays (Annexin V) Pintulin_Isolated->Apoptosis_Assay

References

Pintulin: A Technical Guide on its Discovery from Penicillium vulpinum and a Case Study of a Bioactive Congener

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and origin of Pintulin, a novel isopatulin derivative isolated from the fungus Penicillium vulpinum. While initial reports identified this compound as having weak anti-tumor activity, publicly available quantitative data on its biological effects and mechanism of action are limited. To provide a comprehensive resource that fulfills the core requirements of this guide, we present a detailed case study on another well-researched secondary metabolite from P. vulpinum, Patulin. This case study includes quantitative data on its anti-cancer activity, detailed experimental protocols for its isolation, characterization, and bioactivity assessment, and visualizations of its known signaling pathways. This information on Patulin serves as a practical example of the methodologies that can be applied to further investigate this compound and other novel compounds from this fungal source.

Introduction: The Fungal Origin of Novel Bioactive Compounds

The genus Penicillium is a well-established source of a diverse array of secondary metabolites with significant therapeutic applications, most notably the discovery of penicillin. Penicillium vulpinum, a species within this genus, has been shown to produce several bioactive compounds. Among these is the novel isopatulin derivative, this compound.

Discovery of this compound

This compound was discovered during a screening program of fungal metabolites for compounds with activity against tumor cell lines.[1] It was isolated from the fermentation broth of Penicillium vulpinum strain F-4148.[1] Initial studies classified this compound as an antibiotic and antineoplastic agent, though its activity was reported to be weak compared to adriamycin.[1]

Scope of this Guide

Due to the limited availability of in-depth public data on this compound's specific biological activities and mechanisms of action, this guide will first summarize the known information on this compound. Subsequently, it will provide a detailed technical overview of a related and well-characterized secondary metabolite from P. vulpinum, Patulin. This case-study approach will provide researchers with the detailed methodologies and data presentation formats requested, using a relevant compound from the same fungal species.

This compound: What We Know

Origin and Chemical Identity
  • Source Organism: Penicillium vulpinum F-4148[1]

  • Chemical Class: Isopatulin derivative[1]

  • Molecular Formula: C₁₄H₁₂O₅

Case Study: Patulin - A Bioactive Mycotoxin from Penicillium vulpinum

Patulin is another secondary metabolite produced by Penicillium vulpinum that has been more extensively studied for its biological activities, including its anti-cancer properties.

Quantitative Data Presentation: Anti-Cancer Activity of Patulin

The cytotoxic effects of Patulin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Adenocarcinoma8.8[2]
HeLaCervical Cancer< 4[3][4]
SW-48Colorectal Adenocarcinoma< 4[3][4]
MRC-5Normal Lung Fibroblast> 4[3][4]
Experimental Protocols

The following protocol is a composite of methodologies described for the extraction of secondary metabolites from P. vulpinum.

  • Fungal Culture: Penicillium vulpinum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated for a period sufficient for secondary metabolite production.[5]

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then acidified and extracted with an organic solvent, typically ethyl acetate.[5]

  • Concentration: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to bioassay-guided fractionation using chromatographic techniques. This may involve multiple steps, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

The structure of the isolated Patulin is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.

The cytotoxic effect of Patulin on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Patulin (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Patulin and a typical experimental workflow.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Fractionation cluster_identification Identification & Characterization cluster_bioassay Bioactivity Assessment culture Penicillium vulpinum Culture extraction Solvent Extraction culture->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation hplc HPLC Purification fractionation->hplc spectroscopy NMR & Mass Spectrometry hplc->spectroscopy cytotoxicity Cytotoxicity Assays (e.g., MTT) hplc->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis

Caption: Experimental workflow for the isolation and characterization of bioactive compounds.

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_NFkB IκBα-NF-κB Complex IkBa_p->IkBa_NFkB Degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Patulin Patulin Patulin->NFkB Inhibition of p65 Translocation

Caption: Patulin's inhibition of the NF-κB signaling pathway.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Transcription Target Gene Transcription (Proliferation, Migration) TCF_LEF->Transcription Patulin Patulin Patulin->BetaCatenin Inhibition

Caption: Patulin's inhibitory effect on the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

This compound, a novel isopatulin derivative from Penicillium vulpinum, represents a potential starting point for new drug discovery efforts. However, the currently available public information is insufficient to fully assess its therapeutic potential. The detailed methodologies and signaling pathway analyses presented in this guide for its co-metabolite, Patulin, offer a clear roadmap for the further investigation of this compound.

Future research should focus on:

  • Re-isolation and Scale-up: Developing a robust fermentation and purification protocol for this compound to obtain sufficient quantities for comprehensive biological evaluation.

  • Quantitative Bioactivity Screening: Performing broad-spectrum screening of this compound against a panel of cancer cell lines to determine its IC₅₀ values and identify potential cancer types for which it may have therapeutic relevance.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

By applying the principles and protocols outlined in this technical guide, the scientific community can work towards unlocking the full potential of this compound and other novel secondary metabolites from the rich biodiversity of the Penicillium genus.

References

Pintulin (C₁₄H₁₂O₅): A Technical Guide on its Chemical Structure, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin (C₁₄H₁₂O₅) is a naturally occurring isopatulin derivative isolated from the fermentation broth of the fungus Penicillium vulpinum F-4148.[1] As a member of the mycotoxin family, which includes a wide range of secondary metabolites produced by fungi, this compound's biological activities are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and putative biological activities. Due to the limited specific research on this compound, this document also explores the known biological effects and mechanisms of action of the closely related and more extensively studied mycotoxin, patulin, as well as other metabolites from Penicillium species. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting potential areas of investigation and providing detailed experimental methodologies for future studies.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₄H₁₂O₅. Its chemical structure has been elucidated, and its properties have been computationally predicted and are available through public chemical databases.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-onePubChem[2]
SMILES C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)OPubChem[2]
InChI Key ZDTFYABNHWHUNO-UHFFFAOYSA-NPubChem[2]
CAS Number 178946-89-9-
PubChem CID 9992742PubChem[2]
Physicochemical Properties
PropertyValueUnitSource
Molecular Weight 260.24 g/mol PubChem[2]
Exact Mass 260.06847348DaPubChem[2]
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 3PubChem[2]
Topological Polar Surface Area 75.9 ŲPubChem[2]
Heavy Atom Count 19PubChem[2]

Biological Activity and Potential Therapeutic Relevance

The primary research on this compound reported its isolation and noted weak activity against tumor cell lines when compared to adriamycin.[1] While specific details of this anti-tumor activity are not extensively documented, the chemical similarity of this compound to other mycotoxins, such as patulin, suggests potential avenues for investigation into its biological effects.

Anti-Tumor Activity (Inferred)

The initial finding of weak anti-tumor activity warrants further investigation.[1] Many natural products, including secondary metabolites from Penicillium species, have been identified as having anti-cancer properties.[3][4] Patulin, a structurally related mycotoxin, has demonstrated dose-dependent inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.[5] It is plausible that this compound may exert its anti-tumor effects through similar mechanisms, such as inducing apoptosis, causing cell cycle arrest, or generating reactive oxygen species (ROS).

Other Potential Biological Activities (Inferred)

Mycotoxins produced by Penicillium and Aspergillus species are known to exhibit a wide range of biological activities, which can be both toxic and potentially therapeutic.[6][7] These activities include antimicrobial, antifungal, and immunomodulatory effects. Given its origin, this compound could potentially possess some of these properties.

Proposed Mechanisms of Action (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of related mycotoxins, several hypotheses can be proposed.

Induction of Apoptosis

A common mechanism of anti-tumor compounds is the induction of programmed cell death, or apoptosis. This could be a potential mechanism for this compound's observed activity. A hypothetical signaling pathway for apoptosis induction is presented below.

apoptosis_pathway This compound This compound Cell Tumor Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic pathway induced by this compound.

Oxidative Stress

Many mycotoxins are known to induce oxidative stress within cells by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and, ultimately, cell death. It is conceivable that this compound could act through a similar mechanism.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public domain. However, based on the initial isolation paper and standard methodologies for similar compounds, the following protocols can be proposed.

Isolation and Purification of this compound

This protocol is based on the general methods for isolating secondary metabolites from fungal cultures.

isolation_workflow Start Fermentation of Penicillium vulpinum F-4148 Broth Fermentation Broth Start->Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction Crude Crude Extract Extraction->Crude Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Fractions Fraction Collection Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification End Pure this compound Purification->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Penicillium vulpinum F-4148 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The fermentation broth is separated from the mycelia. The broth is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing this compound are pooled and further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Tumor Activity Assay (Proposed)

To evaluate the anti-tumor activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW-48) are cultured in appropriate media and conditions.[5]

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Future Directions and Conclusion

The current body of knowledge on this compound is limited, presenting a significant opportunity for further research. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the anti-tumor activity of this compound against a broader panel of cancer cell lines and exploring other potential biological activities such as antimicrobial and anti-inflammatory effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models to determine its potential for therapeutic development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

References

Pintulin: A Comprehensive Analysis of its Antitumor Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the biological activity of the mycotoxin Patulin, often referred to as Pintulin, in various cancer cell lines. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its anticancer effects.

Abstract

Patulin, a mycotoxin produced by several species of fungi, has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of oxidative stress, cell cycle arrest, and modulation of critical signaling pathways such as the NF-κB and Wnt pathways.[1][3] This guide consolidates the available data on its efficacy and molecular mechanisms, offering a valuable resource for the cancer research and drug development community.

Quantitative Analysis of Biological Activity

The cytotoxic and pro-apoptotic efficacy of Patulin has been quantified in several studies across various cancer cell lines. The following tables summarize the key findings, including IC50 values and the extent of apoptosis induction.

Cell LineCancer TypeIC50 Value (µM)AssayReference
A549Lung Adenocarcinoma8.8Sulforhodamine B (SRB) assay[1]
HeLaCervical Cancer~4MTT Assay (65% inhibition)[2]
SW-48Colonic Adenocarcinoma~4MTT Assay (55% inhibition)[2]
HCT116Colon CarcinomaNot specifiedN/A[3]
HEK293Embryonic Kidney CellsNot specifiedN/A[3]

Table 1: IC50 Values of Patulin in Various Cancer Cell Lines. This table provides a summary of the half-maximal inhibitory concentration (IC50) of Patulin required to inhibit the growth of different cancer cell lines.

Cell LineCancer TypeTreatment Concentration (µM)ObservationAssayReference
A549Lung AdenocarcinomaDose-dependentSignificant increase in Annexin V-marked cellsAnnexin V Staining[1]
HeLaCervical Cancer4Highest rate of apoptosis among tested cell linesBrdU Assay[2]
SW-48Colonic Adenocarcinoma4Significant apoptosis inductionBrdU Assay[2]
HCT116Colon CarcinomaNot specifiedInduction of mitochondrial apoptotic pathwayWestern Blot (Caspase activation)[3]
HEK293Embryonic Kidney CellsNot specifiedInduction of mitochondrial apoptotic pathwayWestern Blot (Caspase activation)[3]

Table 2: Pro-Apoptotic Effects of Patulin on Cancer Cell Lines. This table details the observed apoptotic effects of Patulin treatment on various cancer cell lines.

Key Signaling Pathways Modulated by Patulin

Patulin exerts its anticancer effects by modulating several critical intracellular signaling pathways. These include the induction of reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, inhibition of the NF-κB pathway, and suppression of the Wnt signaling pathway.

ROS-Mediated Endoplasmic Reticulum Stress Pathway

Patulin treatment has been shown to induce the production of Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress.[3] This stress response activates the unfolded protein response (UPR), characterized by the upregulation of GRP78 and GADD34, splicing of XBP1 mRNA, and increased expression of the pro-apoptotic factor CHOP.[3] Ultimately, this cascade triggers the mitochondrial apoptotic pathway, evidenced by a drop in mitochondrial membrane potential and activation of caspases.[3] The pro-apoptotic proteins Bax and Bak play a crucial role in this process.[3]

ROS_ER_Stress_Pathway Patulin Patulin ROS ROS Production Patulin->ROS ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR GRP78, GADD34, XBP1 splicing, CHOP Mitochondria Mitochondrial Dysfunction UPR->Mitochondria Bax/Bak activation Apoptosis Apoptosis Mitochondria->Apoptosis Caspase activation

Caption: ROS-mediated ER stress pathway induced by Patulin.

NF-κB and Wnt Signaling Pathways

In lung adenocarcinoma cells (A549), Patulin has been identified as a potent inhibitor of the NF-κB pathway.[1] It achieves this by inhibiting the nuclear translocation of the p65 subunit, a key event in NF-κB activation.[1] This inhibition is independent of the degradation of IκBα.[1] Furthermore, Patulin has been shown to inhibit the Wnt signaling pathway, which is often overactivated in lung cancer and associated with poor prognosis and metastasis.[1] The inhibition of these pathways contributes to the observed antiproliferative, pro-apoptotic, and antimigration effects of Patulin.[1]

NFkB_Wnt_Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt Pathway Patulin Patulin p65_translocation p65 Nuclear Translocation Patulin->p65_translocation Wnt_Activation Wnt Pathway Activation Patulin->Wnt_Activation NFkB_Activation NF-κB Activation p65_translocation->NFkB_Activation Cell_Proliferation Cell Proliferation NFkB_Activation->Cell_Proliferation Cell_Survival Cell Survival NFkB_Activation->Cell_Survival Cell_Migration Cell Migration NFkB_Activation->Cell_Migration Apoptosis_Inhibition Inhibition of Apoptosis NFkB_Activation->Apoptosis_Inhibition Wnt_Activation->Cell_Proliferation Wnt_Activation->Cell_Survival Wnt_Activation->Cell_Migration

Caption: Inhibition of NF-κB and Wnt pathways by Patulin.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activity of Patulin.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Patulin for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Sulforhodamine B (SRB) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

  • Protocol Outline:

    • Seed and treat cells with Patulin as described for the MTT assay.

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water to remove excess TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at 510 nm.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol Outline:

    • Culture and treat cells with Patulin.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

2. BrdU (Bromodeoxyuridine) Assay:

  • Principle: This assay measures DNA synthesis during the S-phase of the cell cycle. A decrease in BrdU incorporation is indicative of reduced cell proliferation and can be associated with apoptosis or cell cycle arrest. In the context of the cited study, it was used to assess apoptosis.

  • Protocol Outline:

    • Seed and treat cells with Patulin.

    • Add BrdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add a substrate that is converted by the enzyme into a colored product.

    • Measure the absorbance to quantify the amount of incorporated BrdU.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

  • Protocol Outline:

    • Lyse Patulin-treated and control cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target protein (e.g., GRP78, CHOP, caspases, p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

  • Protocol Outline:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris.

    • Add fresh medium containing different concentrations of Patulin.

    • Image the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours).

    • Measure the area of the wound at each time point to quantify the rate of cell migration.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, HeLa) treatment Patulin Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability (MTT, SRB) treatment->viability apoptosis Apoptosis (Annexin V, BrdU) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein migration Cell Migration (Wound Healing) treatment->migration ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway Signaling Pathway Analysis protein->pathway migration_quant Migration Rate Calculation migration->migration_quant

Caption: General experimental workflow for assessing Patulin's activity.

Conclusion

Patulin demonstrates significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic activities across a variety of cancer cell lines. Its mechanisms of action, involving the induction of ROS-mediated ER stress and the inhibition of key oncogenic signaling pathways like NF-κB and Wnt, provide a strong rationale for further investigation. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and drug development professionals to build upon in the exploration of Patulin and its derivatives as novel cancer therapeutics. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the therapeutic potential of Patulin in a preclinical setting.

References

An In-depth Technical Guide on the Relationship Between Pintulin and the Mycotoxin Patulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical, biosynthetic, and biological relationships between pintulin, a novel isopatulin derivative, and patulin, a well-known mycotoxin. While both compounds share a common biosynthetic precursor, their known biological activities diverge significantly. This document details their chemical structures, biosynthetic pathways, and a comparative analysis of their biological effects, including quantitative data on toxicity and anti-tumor activity. Experimental protocols for key assays and visualizations of relevant biochemical pathways are provided to support further research and drug development efforts.

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably from the genera Penicillium, Aspergillus, and Byssochlamys.[1][2] It is a common contaminant in rotting apples and apple-derived products, posing a significant food safety concern due to its toxicity.[1][2] Patulin is known to be genotoxic, immunotoxic, and has been associated with a range of adverse health effects.[3] In contrast, this compound is a more recently discovered natural product, identified as an isopatulin derivative produced by Penicillium vulpinum.[1][4] While structurally related to an intermediate in the patulin biosynthetic pathway, this compound has been primarily investigated for its potential anti-tumor properties, which are reported to be weak.[1][4] This guide aims to elucidate the intricate relationship between these two compounds, providing a detailed technical resource for researchers in mycotoxicology, natural product chemistry, and drug discovery.

Chemical Structures and Physicochemical Properties

This compound and patulin, while related, possess distinct chemical structures that dictate their physicochemical properties and biological activities.

This compound

This compound (IUPAC name: 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one) is an isopatulin derivative with the molecular formula C₁₄H₁₂O₅ and a molecular weight of 260.24 g/mol .[1] Its structure features the core bicyclic ring system of isopatulin, with a notable substitution of a 3-hydroxyphenylmethoxy group.

Patulin

Patulin (IUPAC name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a polyketide lactone with the molecular formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[5][6] It is a white, crystalline powder that is soluble in water and polar organic solvents.[5] The presence of an α,β-unsaturated lactone ring in its structure is a key feature contributing to its reactivity and toxicity.[5]

A summary of the key physicochemical properties of this compound and patulin is presented in Table 1.

PropertyThis compoundPatulin
IUPAC Name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one[1]4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one[5]
Molecular Formula C₁₄H₁₂O₅[1]C₇H₆O₄[5]
Molecular Weight 260.24 g/mol [1]154.12 g/mol [5]
Appearance -White crystalline powder[5]
Solubility -Soluble in water and polar organic solvents[5]

Table 1: Physicochemical Properties of this compound and Patulin. This table provides a comparative summary of the key chemical and physical characteristics of this compound and patulin.

Biosynthetic Relationship

The biosynthetic connection between this compound and patulin is rooted in the patulin biosynthetic pathway, where isopatulin serves as a common intermediate.[2][7] Patulin biosynthesis is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA).[2][8] A series of enzymatic transformations then converts 6-MSA through several intermediates, including isopatulin, to the final product, patulin.[4]

This compound, being an isopatulin derivative, is likely a "shunt" metabolite of this pathway. This means that at the isopatulin stage, a diverging enzymatic reaction, likely specific to Penicillium vulpinum, modifies the isopatulin molecule to produce this compound, thereby diverting it from the main pathway leading to patulin. The exact enzyme responsible for this diversion has not yet been identified.

Patulin and this compound Biosynthesis Biosynthetic Relationship of Patulin and this compound cluster_patulin Patulin Biosynthesis Pathway cluster_this compound This compound Biosynthesis (Hypothesized) Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 6-MSA 6-MSA Acetyl-CoA + Malonyl-CoA->6-MSA Polyketide Synthase Intermediates Intermediates 6-MSA->Intermediates Multiple Steps Isopatulin Isopatulin Intermediates->Isopatulin Patulin Patulin Isopatulin->Patulin Series of enzymatic steps This compound This compound Isopatulin->this compound Diverging enzymatic step (in P. vulpinum)

Caption: Biosynthetic relationship of patulin and this compound.

Comparative Biological Activity

The structural differences between this compound and patulin lead to distinct biological activities. Patulin is primarily known for its toxicity, while this compound has been investigated for its anti-tumor potential.

Toxicity

Patulin exhibits significant toxicity, with reported oral LD₅₀ values in rodents ranging from 20 to 100 mg/kg.[8] Its toxicity is largely attributed to its ability to react with sulfhydryl groups of proteins and other biomolecules, leading to enzyme inhibition and oxidative stress.[8][9] To date, there are no published studies on the toxicity of this compound. However, the modification of the core isopatulin structure may alter its reactivity and toxic potential. Comparative toxicity studies are warranted to assess the safety profile of this compound.

CompoundSpeciesRoute of AdministrationLD₅₀
PatulinMouseOral29 mg/kg[10]
PatulinRatOral20-100 mg/kg[8][9]
This compound--Not reported

Table 2: Acute Toxicity Data (LD₅₀). This table summarizes the available lethal dose 50 (LD₅₀) values for patulin. No toxicity data for this compound has been reported.

Anti-tumor Activity
CompoundCell LineAssayIC₅₀
PatulinHeLa (cervical cancer)MTT~4 µM[11]
PatulinSW-48 (colon cancer)MTT~4 µM[11]
This compound--"Weak activity" reported, no quantitative data available[1][4]

Table 3: In Vitro Anti-tumor Activity. This table presents the half-maximal inhibitory concentration (IC₅₀) values of patulin against selected cancer cell lines. The anti-tumor activity of this compound is described as weak, with no specific IC₅₀ values reported in the available literature.

Effects on Cellular Signaling Pathways

Patulin has been shown to modulate several key cellular signaling pathways, primarily those involved in stress response and apoptosis. Studies have demonstrated that patulin can activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] The activation of the p38 pathway, in particular, has been linked to patulin-induced cell death.[1]

There is currently no information available regarding the effects of this compound on any cellular signaling pathways. This represents a significant knowledge gap and a promising area for future research to understand its mechanism of action, particularly in the context of its observed anti-tumor activity.

Patulin_Signaling_Pathway Patulin-Induced MAPK/JNK Signaling Patulin Patulin Cellular Stress Cellular Stress Patulin->Cellular Stress MKK4 MKK4 Cellular Stress->MKK4 p38 MAPK p38 MAPK MKK4->p38 MAPK JNK JNK MKK4->JNK ATF-2 ATF-2 p38 MAPK->ATF-2 Apoptosis Apoptosis p38 MAPK->Apoptosis Contributes to cell death c-Jun c-Jun JNK->c-Jun

Caption: Patulin-induced MAPK/JNK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation and characterization of this compound, as well as for the assessment of the biological activities of both this compound and patulin.

Isolation and Purification of this compound from Penicillium vulpinum
  • Fermentation: Penicillium vulpinum would be cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth would be separated from the mycelium by filtration. The filtrate would then be extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract would be subjected to a series of chromatographic techniques for purification. This would typically involve silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[3]

Pintulin_Isolation_Workflow Workflow for this compound Isolation and Characterization Fermentation Fermentation Extraction Extraction Fermentation->Extraction Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography HPLC HPLC Silica Gel Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation NMR, MS

Caption: Workflow for this compound isolation and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW-48) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound or patulin) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound and patulin, while originating from a shared biosynthetic intermediate, represent a fascinating case of divergent chemical and biological properties. Patulin's established toxicity necessitates its continued monitoring in food products. This compound, on the other hand, presents a potential, albeit weak, lead for anti-tumor drug discovery.

Several key areas warrant further investigation:

  • Toxicity of this compound: A comprehensive toxicological evaluation of this compound is crucial to assess its safety profile and for any potential therapeutic development.

  • Quantitative Anti-tumor Activity of this compound: Detailed studies are needed to determine the IC₅₀ values of this compound against a broader panel of cancer cell lines to better characterize its anti-proliferative effects.

  • Mechanism of Action of this compound: Elucidating the cellular signaling pathways affected by this compound will provide insights into its biological activity and potential therapeutic targets.

  • Biosynthesis of this compound: Identification of the specific enzyme(s) responsible for the conversion of isopatulin to this compound in Penicillium vulpinum would provide a more complete understanding of its biosynthesis.

This technical guide provides a solid foundation for researchers to delve deeper into the complex relationship between these two natural products, with the ultimate goal of mitigating the risks associated with patulin and exploring the potential therapeutic applications of this compound and its derivatives.

References

Biosynthesis Pathway of Pintulin in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific biosynthesis pathway of pintulin, an isopatulin derivative, is limited in publicly available scientific literature. This compound was identified as a new isopatulin derivative from the fermentation broth of Penicillium vulpinum F-4148.[1][2] Given that this compound is a derivative of isopatulin, its biosynthesis is presumed to follow a pathway highly similar to that of the well-characterized mycotoxin, patulin. This guide, therefore, provides a comprehensive overview of the patulin biosynthesis pathway as a robust proxy for understanding the formation of this compound. The methodologies and enzymatic steps described herein are foundational for investigating the specific synthesis of this compound.

Introduction to Patulin Biosynthesis

Patulin is a polyketide mycotoxin produced by several species of fungi, most notably from the genera Aspergillus, Penicillium, and Byssochlamys.[3] The biosynthesis of patulin is a complex process involving a series of approximately 10 enzymatic steps.[3][4] The genes encoding the enzymes for this pathway are typically colocated in a gene cluster.[3][5] In Penicillium expansum, this cluster consists of 15 genes designated as patH, patG, patF, patE, patD, patC, patB, patA, patM, patN, patO, patL, patI, patJ, and patK.[5] A similar gene cluster has been identified in Penicillium griseofulvum.[6]

The Patulin Biosynthetic Pathway

The biosynthesis of patulin begins with the formation of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase. A series of subsequent oxidation and reduction reactions lead to the formation of the final product, patulin.[7] The key intermediates and enzymes involved in this pathway are detailed below.

Core Biosynthetic Steps:

  • 6-Methylsalicylic acid (6-MSA) synthesis: The pathway initiates with the synthesis of 6-MSA, a reaction catalyzed by 6-methylsalicylic acid synthase (6-MSAS).[3]

  • Conversion of 6-MSA to m-Cresol: This step involves the decarboxylation of 6-MSA.

  • Hydroxylation to Gentisyl alcohol: A hydroxylation step converts the intermediate to gentisyl alcohol.[3]

  • Oxidation to Gentisaldehyde.

  • Further oxidation to Gentisic acid.

  • Formation of Phyllostine.

  • Conversion to Isoepoxydon: Phyllostine is converted to isoepoxydon.

  • Formation of E-Ascladiol: Isoepoxydon is then converted to (E)-ascladiol, a direct precursor to patulin.[8]

  • Final conversion to Patulin.

A summary of the key enzymes and their functions is provided in the table below.

Enzyme NameGene NameFunction in Pathway
6-Methylsalicylic acid synthasepatKCatalyzes the initial step, forming 6-methylsalicylic acid.[4]
6-Methylsalicylic acid decarboxylasepatGDecarboxylation of 6-methylsalicylic acid.[3]
m-Hydroxybenzyl-alcohol dehydrogenasepatDInvolved in the oxidation of m-hydroxybenzyl alcohol.[3]
Isoepoxydon dehydrogenase (IDH)patICatalyzes a key step in the latter part of the pathway.[3][4]
Neopatulin synthase-Involved in the final steps of patulin formation.[3]
Cytochrome P450 monooxygenasepatHBelieved to be involved in two hydroxylation steps.[3]

Visualization of the Patulin Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of patulin.

Patulin_Biosynthesis cluster_pathway Biosynthetic Intermediates cluster_enzymes Enzymes Acetyl-CoA Acetyl-CoA 6-MSA 6-Methylsalicylic acid Acetyl-CoA->6-MSA Malonyl-CoA Malonyl-CoA Malonyl-CoA->6-MSA m-Cresol m-Cresol 6-MSA->m-Cresol Gentisyl_alcohol Gentisyl alcohol m-Cresol->Gentisyl_alcohol Gentisaldehyde Gentisaldehyde Gentisyl_alcohol->Gentisaldehyde Gentisic_acid Gentisic acid Gentisaldehyde->Gentisic_acid Phyllostine Phyllostine Gentisic_acid->Phyllostine Isoepoxydon Isoepoxydon Phyllostine->Isoepoxydon E-Ascladiol (E)-Ascladiol Isoepoxydon->E-Ascladiol Patulin Patulin E-Ascladiol->Patulin 6-MSAS 6-MSAS (patK) Decarboxylase Decarboxylase (patG) Monooxygenase1 Monooxygenase Dehydrogenase1 Dehydrogenase Oxidase Oxidase Monooxygenase2 Monooxygenase (patH) IDH IDH (patI) Dehydrogenase2 Dehydrogenase Cyclase Cyclase

Caption: Proposed biosynthetic pathway of patulin in fungi.

Experimental Protocols

The elucidation of the patulin biosynthetic pathway has relied on a combination of biochemical and molecular biology techniques. These protocols are directly applicable to the study of this compound biosynthesis.

This method is used to confirm the function of a specific gene in the biosynthetic pathway.

Protocol:

  • Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation: Protoplasts of the patulin-producing fungus are prepared and transformed with the gene replacement vector using a method such as PEG-mediated transformation.

  • Selection of Transformants: Transformed fungi are selected on a medium containing the appropriate antibiotic.

  • Verification of Gene Deletion: Successful gene deletion is confirmed by PCR and Southern blot analysis.

  • Phenotypic Analysis: The gene knockout mutant is cultured under patulin-producing conditions, and the culture extract is analyzed by HPLC or LC-MS to confirm the absence of patulin and the accumulation of any biosynthetic intermediates.

  • Gene Complementation: The wild-type gene is reintroduced into the knockout mutant to restore patulin production, confirming the gene's function.

This technique is used to characterize the function of a specific enzyme in the pathway.

Protocol:

  • Gene Cloning: The gene of interest is amplified by PCR from the genomic DNA of the patulin-producing fungus and cloned into an expression vector suitable for a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

  • Host Transformation: The expression vector is transformed into the heterologous host.

  • Cultivation and Induction: The transformed host is cultured under conditions that induce the expression of the cloned gene.

  • Substrate Feeding: The putative substrate for the enzyme is added to the culture medium.

  • Metabolite Analysis: The culture extract is analyzed by HPLC or LC-MS to detect the product of the enzymatic reaction.

The following diagram outlines a typical workflow for analyzing the function of a gene in the patulin/pintulin biosynthetic pathway.

Gene_Function_Workflow Identify_Gene Identify Putative Gene in Cluster Gene_Knockout Gene Knockout in Native Producer Identify_Gene->Gene_Knockout Heterologous_Expression Heterologous Expression of Gene Identify_Gene->Heterologous_Expression Analyze_Metabolites_KO Analyze Metabolite Profile (HPLC, LC-MS) Gene_Knockout->Analyze_Metabolites_KO Observe_Phenotype Observe Phenotype: - Patulin (-) - Intermediate (+) Analyze_Metabolites_KO->Observe_Phenotype Confirm_Function Confirm Gene Function Observe_Phenotype->Confirm_Function Feed_Substrate Feed Putative Substrate Heterologous_Expression->Feed_Substrate Analyze_Metabolites_HE Analyze Metabolite Profile for Product Feed_Substrate->Analyze_Metabolites_HE Analyze_Metabolites_HE->Confirm_Function

Caption: Experimental workflow for gene function analysis.

Regulation of Biosynthesis

The biosynthesis of patulin is regulated by various environmental factors, providing insights into potential strategies for controlling this compound production.

  • Nitrogen Source: The level of nutrient nitrogen in the culture medium is a key determinant of patulin pathway expression.[3] Nitrogen-free media can induce the expression of pathway enzymes and patulin production.[3]

  • Manganese: This trace element is an essential requirement for patulin biosynthesis in P. griseofulvum, influencing the transcription of pathway genes.[3]

  • pH: The ambient pH can directly or indirectly influence the expression of genes involved in patulin biosynthesis.[4]

Conclusion and Future Directions

While the biosynthesis of this compound has not been explicitly detailed, the extensive knowledge of the patulin pathway in various fungi provides a strong foundation for its investigation. The genes, enzymes, and regulatory mechanisms identified for patulin are likely to have orthologs in the this compound pathway of Penicillium vulpinum. Future research should focus on sequencing the genome of P. vulpinum to identify the this compound gene cluster. Subsequently, the application of the experimental protocols outlined in this guide, such as gene knockout and heterologous expression, will be crucial in elucidating the precise enzymatic steps leading to this compound. A deeper understanding of this pathway could have significant implications for controlling the production of this mycotoxin and for the potential biotechnological applications of its biosynthetic enzymes.

References

Unable to Locate Primary Research on "Pintulin"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for primary research articles concerning the discovery of a molecule or compound named "Pintulin," no relevant scientific literature or data could be identified. This suggests that "this compound" may be a fictional substance, a highly novel discovery not yet documented in publicly accessible research databases, or a potential misspelling of another compound.

Researchers, scientists, and drug development professionals are encouraged to verify the name and spelling of the compound of interest. If "this compound" is a placeholder or an internal codename, providing the correct chemical name, drug bank ID, or any associated publication details would be necessary to proceed with a thorough literature review and the creation of the requested technical guide.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Pintulin from Penicillium vulpinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin is an isopatulin derivative discovered in the fermentation broth of Penicillium vulpinum F-4148.[1] This document provides a detailed protocol for the isolation and purification of this compound from fungal culture, based on available scientific literature. The methodology covers fungal cultivation, extraction of the active metabolite from the fermentation broth, and subsequent purification steps. This guide is intended to provide a foundational procedure for researchers interested in obtaining this compound for further study, including for the investigation of its potential biological activities.

Introduction

This compound is a secondary metabolite produced by the fungus Penicillium vulpinum.[1][2] As a derivative of isopatulin, it belongs to a class of polyketide lactones that have been investigated for various biological activities. The initial discovery of this compound was part of a screening program for compounds with potential efficacy against tumor cell lines.[1] This protocol outlines the necessary steps to culture Penicillium vulpinum and isolate this compound from the resulting fermentation broth.

Fungal Strain and Culture Conditions

The primary source of this compound is Penicillium vulpinum F-4148.[1] Proper cultivation of this strain is critical for achieving a good yield of the target compound. The following table summarizes the recommended culture conditions, based on general practices for Penicillium species.

Table 1: Culture Conditions for Penicillium vulpinum F-4148

ParameterRecommended ConditionNotes
Culture Medium Potato Dextrose Agar (PDA) for initial growth and maintenance. Potato Dextrose Broth (PDB) for liquid fermentation.PDA is suitable for maintaining pure cultures. Liquid fermentation in PDB is necessary for scaling up production and subsequent extraction.
Incubation Temperature 25°COptimal for the growth of many Penicillium species.[3]
Incubation Time 5-7 days for agar plates; 7-14 days for liquid fermentation.Incubation time may be optimized based on growth rate and this compound production, which should be monitored.
Culture Conditions Static or shaking culture for liquid fermentation.Shaking (e.g., 120-150 rpm) can improve aeration and nutrient distribution, potentially increasing yield.
pH of Medium Initial pH of 5.5-6.0The pH of the broth may change during fermentation.

Experimental Protocol: Isolation and Purification of this compound

The following protocol details the steps for extracting and purifying this compound from a liquid culture of Penicillium vulpinum.

Step 1: Fermentation of Penicillium vulpinum
  • Prepare Potato Dextrose Agar (PDA) plates and streak them with a pure culture of Penicillium vulpinum F-4148.

  • Incubate the plates at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Aseptically transfer a few agar plugs of the fungal mycelium into a flask containing sterile Potato Dextrose Broth (PDB).

  • Incubate the liquid culture at 25°C for 7-14 days, with or without shaking.

Step 2: Extraction of this compound from Fermentation Broth
  • After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration). The this compound is expected to be in the liquid broth.[1]

  • Extract the filtered broth with an equal volume of a suitable organic solvent, such as ethyl acetate. This is a common solvent for extracting moderately polar metabolites.

  • Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the compound.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Purification of this compound

The crude extract will contain a mixture of compounds. Chromatographic techniques are necessary for the purification of this compound.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a more polar solvent system like chloroform-methanol if necessary.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification (if necessary):

    • Fractions containing impure this compound can be pooled, concentrated, and subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), until the desired purity is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the overall process of this compound isolation and purification.

Pintulin_Isolation_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium vulpinum on PDA B Incubation (25°C, 5-7 days) A->B C Transfer to Liquid Culture (PDB) B->C D Fermentation (25°C, 7-14 days) C->D E Filtration to Separate Mycelium and Broth D->E Harvesting F Liquid-Liquid Extraction of Broth with Ethyl Acetate E->F G Drying and Concentration of Organic Extract F->G H Silica Gel Column Chromatography G->H Crude Extract I Fraction Collection and TLC Analysis H->I J Further Purification (e.g., HPLC) I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Physicochemical Properties of this compound

The following table summarizes some of the known properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂O₅[2]
Molecular Weight 260.24 g/mol [2]
IUPAC Name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one[2]
Source Organism Penicillium vulpinum[1][2]

Conclusion

This protocol provides a comprehensive framework for the isolation and purification of this compound from Penicillium vulpinum. The successful implementation of these methods will enable researchers to obtain this compound for further investigation into its chemical and biological properties. As with any natural product isolation, optimization of culture conditions and purification strategies may be required to maximize the yield and purity of this compound.

References

Application Notes and Protocols for Pintulin Production from Penicillium vulpinum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation of Penicillium vulpinum and the subsequent production, extraction, and quantification of Pintulin. This compound, a derivative of isopatulin, has been identified from the fermentation broth of Penicillium vulpinum F-4148.[1] The following protocols are based on established methods for the culture of Penicillium species and the production of related secondary metabolites, such as patulin.[2][3][4][5][6]

I. Overview of this compound Production Workflow

The overall process for producing and isolating this compound involves the cultivation of Penicillium vulpinum, followed by the extraction and purification of the target compound from the fermentation broth.

Pintulin_Production_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis A Inoculation of P. vulpinum spores B Incubation and Mycelial Growth A->B C Liquid Fermentation for this compound Production B->C D Separation of Mycelia and Supernatant C->D E Solvent Extraction of this compound D->E F Purification by Chromatography E->F G Quantification by HPLC F->G H Structural Confirmation F->H

Caption: High-level workflow for this compound production.

II. Culture Media and Conditions

The composition of the culture medium is a critical factor in promoting the growth of Penicillium vulpinum and inducing the production of secondary metabolites like this compound. Several media formulations are suitable for the cultivation of Penicillium species.[7][8][9][10]

Recommended Media Formulations
Component Yeast Extract Sucrose (YES) Medium (g/L) Potato Dextrose (PD) Medium (g/L) Czapek's Agar (CYA) (g/L)
Yeast Extract20-5.0
Sucrose150-30.0
Potato Infusion-from 200g potatoes-
Dextrose (Glucose)-20-
NaNO₃--3.0
K₂HPO₄--1.0
KCl--0.5
MgSO₄·7H₂O--0.5
FeSO₄·7H₂O--0.01
Agar15-20 (for solid)15-20 (for solid)15.0
Distilled Waterto 1 Lto 1 Lto 1 L
pH 5.5 - 6.05.6 ± 0.25.4
Optimal Growth Parameters

Optimal growth and secondary metabolite production are influenced by several environmental factors.

Parameter Optimal Range Notes
Temperature 24-28 °CGrowth is significantly slower at lower temperatures.[6][11][12]
pH 4.0 - 6.0The initial pH of the medium should be adjusted accordingly.[11]
Aeration Shaking (150-200 rpm) for liquid culturesAdequate aeration is crucial for submerged fermentation.
Incubation Time 7-21 daysThis compound production may be highest in the late stationary phase.[6]
Light Conditions Incubation in the darkMany fungi exhibit altered secondary metabolism in response to light.[6]

III. Experimental Protocols

Protocol 1: Culturing Penicillium vulpinum
  • Inoculum Preparation:

    • Prepare Potato Dextrose Agar (PDA) plates.

    • Inoculate the center of the PDA plates with a pure culture of Penicillium vulpinum.

    • Incubate at 25°C in the dark for 7-10 days, or until sufficient sporulation is observed.[5]

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 20 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

  • Liquid Fermentation:

    • Prepare the desired liquid culture medium (e.g., Yeast Extract Sucrose broth).

    • Dispense the medium into flasks (e.g., 100 mL in 250 mL flasks).

    • Autoclave the medium and allow it to cool to room temperature.

    • Inoculate the liquid medium with the spore suspension to a final concentration of 1 x 10⁴ conidia/mL.

    • Incubate the flasks on a rotary shaker at 180 rpm and 25°C for 14-21 days in the dark.[6]

Culturing_Protocol A Prepare PDA Plates B Inoculate with P. vulpinum A->B C Incubate at 25°C for 7-10 days B->C D Harvest Conidia with Tween 20 C->D E Adjust Spore Suspension to 1x10^6 conidia/mL D->E G Inoculate Liquid Medium E->G F Prepare and Autoclave Liquid Medium F->G H Incubate with Shaking for 14-21 days G->H

Caption: Protocol for culturing P. vulpinum.

Protocol 2: Extraction and Purification of this compound
  • Separation:

    • After incubation, separate the fungal mycelium from the culture broth by vacuum filtration or centrifugation (e.g., 8,000 x g for 15 minutes).

  • Extraction:

    • Extract the cell-free supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing pure this compound and evaporate the solvent.

Extraction_Protocol A Separate Mycelia and Broth B Extract Broth with Ethyl Acetate A->B C Pool and Dry Organic Layers B->C D Evaporate Solvent to get Crude Extract C->D E Redissolve Crude Extract D->E F Silica Gel Column Chromatography E->F G Monitor Fractions by TLC F->G H Pool Pure Fractions and Evaporate G->H

Caption: Protocol for this compound extraction.

IV. This compound Biosynthesis Pathway (Hypothesized)

This compound is an isopatulin derivative, suggesting its biosynthesis likely shares early steps with the well-characterized patulin pathway.[1][13] The pathway is initiated by a polyketide synthase (PKS).

Pintulin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS YWA1 YWA1/Gentisylaldehyde PKS->YWA1 Multiple Steps Intermediate1 Phyllostine YWA1->Intermediate1 Intermediate2 Isoepoxydon Intermediate1->Intermediate2 Intermediate3 Patulin Intermediate2->Intermediate3 Isomerase Isomerase (hypothetical) Intermediate3->Isomerase This compound This compound Isomerase->this compound

Caption: Hypothesized this compound biosynthesis pathway.

V. Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of this compound.

HPLC Parameters
Parameter Condition
Column C18 column (e.g., 5 µm, 250 x 4.6 mm)[5]
Mobile Phase Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV detector at 276 nm[5]
Injection Volume 10-20 µL
Column Temperature 25 °C[5]

A standard curve should be prepared using purified this compound of known concentrations to accurately quantify the compound in the extracts.

Disclaimer: These protocols are intended as a guide and may require optimization for specific strains of Penicillium vulpinum and laboratory conditions. It is recommended to conduct small-scale pilot experiments to determine the optimal parameters for this compound production.

References

Application Notes and Protocols for the Quantification of Pintulin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pintulin

This compound is a recently identified isopatulin derivative, classified as a polyketide.[1] It is a secondary metabolite produced by the fungus Penicillium vulpinum.[2][3] As a newly discovered compound, specific data on its biological effects, signaling pathways, and established methods for its quantification in biological matrices are not yet available in scientific literature. However, due to its structural similarity to patulin, a well-studied mycotoxin, it is plausible that this compound may exhibit similar biological activities and toxicological properties.[4][5] Patulin is known to exert its toxicity by reacting with sulfhydryl groups of proteins and inducing oxidative stress.[4][6] This document provides detailed protocols and application notes for the hypothetical quantification of this compound in biological samples, based on established methods for other mycotoxins, and discusses its potential biological impact by drawing parallels with patulin.

Quantification of this compound in Biological Samples

The accurate quantification of this compound in biological samples such as plasma and tissue is crucial for toxicological studies and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like mycotoxins in complex biological matrices.[7][8]

Table 1: Hypothetical Quantitative Data for this compound in Rat Plasma
Sample IDTreatment GroupTime Point (hours)This compound Concentration (ng/mL)
P001Control0Not Detected
P002Control24Not Detected
P003Low Dose (1 mg/kg)215.2
P004Low Dose (1 mg/kg)85.8
P005High Dose (10 mg/kg)2128.7
P006High Dose (10 mg/kg)845.3
Table 2: Hypothetical Quantitative Data for this compound in Rat Liver Tissue
Sample IDTreatment GroupTime Point (hours)This compound Concentration (ng/g tissue)
T001Control24Not Detected
T002Low Dose (1 mg/kg)2425.6
T003High Dose (10 mg/kg)24210.1

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from plasma samples.

1. Sample Preparation (Protein Precipitation) [9]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 10% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the compounds.

Protocol 2: Quantification of this compound in Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from tissue samples.[10]

1. Sample Preparation (Homogenization and Extraction) [11][12]

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 500 µL of ice-cold homogenization solvent (e.g., acetonitrile/water, 80/20 v/v) and an internal standard.

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Proceed with evaporation, reconstitution, and analysis as described in Protocol 1, steps 1.7-1.9.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is tissue Tissue Sample homogenize Homogenization tissue->homogenize ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound quantification.

Potential Signaling Pathways Affected by this compound

Given that this compound is an isopatulin derivative, it may modulate similar intracellular signaling pathways as patulin. Patulin has been shown to activate stress-activated protein kinase pathways, such as p38 and JNK (c-Jun N-terminal kinase), which are involved in cellular responses to stress, inflammation, and apoptosis.[13]

signaling_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros stress Cellular Stress ros->stress mkk4 MKK4 stress->mkk4 p38 p38 MAPK mkk4->p38 jnk JNK mkk4->jnk atf2 ATF-2 p38->atf2 inflammation Inflammation p38->inflammation cjun c-Jun jnk->cjun jnk->inflammation apoptosis Apoptosis atf2->apoptosis cjun->apoptosis

Caption: Potential this compound-induced signaling.

References

Preparing Pintulin for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pintulin, an isopatulin derivative isolated from the fungus Penicillium vulpinum, has been identified as a compound with potential biological activity.[1] This document provides a comprehensive guide for researchers initiating in vitro studies with this compound. Due to the limited availability of specific data on this compound's mechanism of action, this guide presents a series of proposed experimental protocols and starting points for investigation, based on the activities of the closely related mycotoxin, Patulin, which is also produced by Penicillium vulpinum.[2][3] The provided protocols for cell viability, Western blotting, and kinase assays are foundational methods for characterizing the biological effects of a novel compound like this compound.

Introduction to this compound

This compound is a secondary metabolite produced by the fungus Penicillium vulpinum.[1] Its chemical structure, C14H12O5, is known, and it is classified as an isopatulin derivative.[4] Initial screenings have suggested that this compound exhibits weak activity against tumor cell lines, indicating its potential as a subject for further cancer research.[1] Given its origin from Penicillium vulpinum, which also produces the mycotoxin Patulin, it is plausible that this compound may share some biological targets or signaling pathway interactions. Patulin has been shown to exhibit antiproliferative, pro-apoptotic, and anti-migration effects on human lung adenocarcinoma cells and to inhibit the NF-κB and Wnt signaling pathways.[2][5] Therefore, a logical starting point for investigating this compound's in vitro effects is to explore similar cellular processes and signaling cascades.

Proposed Research Workflow

The following workflow is a recommended approach for the initial in vitro characterization of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation a This compound Stock Preparation b Cell Viability Assays (e.g., MTT, MTS) a->b c Determine IC50 Values b->c d Western Blot Analysis c->d Based on IC50 e Investigate Target Pathways (e.g., NF-κB, Wnt, Apoptosis) d->e f In Vitro Kinase Assays e->f Identify Potential Kinase Targets g Confirm Inhibition of Specific Kinases f->g

Figure 1: Proposed experimental workflow for the in vitro characterization of this compound.

Quantitative Data Summary (Hypothetical)

Due to the absence of published quantitative data for this compound, the following table is presented as a template for data presentation. It includes data for the related compound Patulin as a reference.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compound A549MTTData to be determined-
This compound HEK293MTTData to be determined-
This compound HeLaMTTData to be determined-
PatulinA549SRB8.8[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve a known weight of this compound in an appropriate volume of sterile DMSO.

  • Aliquotting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: When ready to use, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Protocol)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of proteins in target signaling pathways.

  • Cell Lysis: Plate and treat cells with this compound at concentrations around the determined IC50 value. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, β-catenin, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.[8]

In Vitro Kinase Assay

This protocol can be used to determine if this compound directly inhibits the activity of specific kinases identified from pathway analysis.

  • Reaction Setup: In a microplate, combine a reaction buffer (containing buffer, MgCl2, and DTT), the purified kinase, and the specific peptide substrate.[9]

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).[9]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid.[9]

  • Detection of Phosphorylation: Capture the phosphorylated substrate on a filter membrane and wash away the excess ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Proposed Signaling Pathways for Investigation

Based on the known activity of Patulin, the following signaling pathways are proposed as initial targets for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

Patulin has been shown to inhibit TNF-α-induced NF-κB activity by preventing the nuclear translocation of the p65 subunit.[2] Investigating whether this compound has a similar effect would be a valuable starting point.

G This compound This compound p65_p50 p65/p50 This compound->p65_p50 Proposed Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa->p65_p50 inhibits p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Nucleus Nucleus Gene Gene Transcription (Inflammation, Survival) p65_p50_nuc->Gene

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway

Patulin has also been observed to inhibit the Wnt pathway in human lung adenocarcinoma cells.[5] This pathway is crucial for cell proliferation and its inhibition could explain some of the anti-cancer effects.

G This compound This compound b_catenin_nuc β-catenin This compound->b_catenin_nuc Proposed Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b b_catenin β-catenin GSK3b->b_catenin phosphorylates for Degradation Degradation b_catenin->Degradation b_catenin->b_catenin_nuc translocates Nucleus Nucleus TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Gene Gene Transcription (Proliferation) TCF_LEF->Gene

Figure 3: Proposed inhibition of the Wnt/β-catenin signaling pathway by this compound.

Conclusion

While specific data on this compound is currently scarce, its structural similarity to Patulin and its origin from Penicillium vulpinum provide a rational basis for initiating in vitro investigations. The protocols and workflows outlined in this document offer a structured approach to characterizing the biological activity of this compound, with a focus on its potential anti-cancer effects. By systematically evaluating its impact on cell viability and key signaling pathways such as NF-κB and Wnt, researchers can begin to elucidate the mechanism of action of this novel isopatulin derivative.

References

Pintulin: Unraveling the Research Potential of a Novel Isopatulin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pintulin, a recently identified isopatulin derivative, has emerged from the fermentation broth of the fungus Penicillium vulpinum.[1][2] As a novel natural product, its biological activities and potential therapeutic applications are of significant interest to the scientific community. Preliminary studies have indicated that this compound exhibits weak activity against tumor cell lines, suggesting a potential avenue for cancer research.[1][2] However, comprehensive data on its physicochemical properties, particularly its solubility in various solvents, and its mechanism of action remain largely unexplored.

This document aims to provide a foundational guide for researchers initiating studies on this compound. Due to the limited availability of specific data on this compound, this guide will also draw upon analogous information from the structurally related mycotoxin, Patulin, to infer potential starting points for experimental design. It is crucial to note that these are extrapolated recommendations and must be empirically validated for this compound.

Physicochemical Properties and Solubility

There is currently no publicly available quantitative data on the solubility of this compound in specific solvents. However, based on the properties of the related compound Patulin, a preliminary solvent screen is recommended to determine optimal conditions for stock solution preparation and experimental assays.

Recommended Solvents for Initial Solubility Screening:

Researchers should consider the following solvents for initial solubility testing with this compound. It is imperative to perform small-scale solubility tests to determine the precise solubility before preparing large-volume stock solutions.

  • Organic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl Acetate

  • Aqueous Buffers:

    • Phosphate-Buffered Saline (PBS) at various pH values (e.g., 7.2-7.4)

Table 1: Solubility of the Related Compound Patulin in Common Laboratory Solvents

SolventApproximate Solubility of Patulin
Dimethyl formamide~20 mg/mL
Ethanol~13 mg/mL
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL

Note: This data is for Patulin and should be used as a preliminary reference for this compound. Actual solubility of this compound must be determined experimentally.

Postulated Biological Activity and Signaling Pathways

The precise mechanism of action for this compound has not yet been elucidated. The initial finding of weak anti-tumor activity suggests that it may influence signaling pathways involved in cell proliferation, apoptosis, or other cancer-related processes.[1][2]

Given its origin as a secondary metabolite of Penicillium, and the known activities of other mycotoxins, potential areas of investigation for this compound's mechanism of action could include:

  • Cell Cycle Regulation: Investigating whether this compound induces cell cycle arrest at specific checkpoints.

  • Apoptosis Induction: Assessing the ability of this compound to trigger programmed cell death through intrinsic or extrinsic pathways.

  • Signal Transduction Pathways: Screening for effects on key cancer-related signaling cascades such as MAPK/ERK, PI3K/Akt, or NF-κB pathways.

Diagram 1: General Experimental Workflow for Investigating this compound's Biological Activity

G cluster_prep This compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Pintulin_Source This compound Source (e.g., Purified Compound) Solubility Solubility Testing (Various Solvents) Pintulin_Source->Solubility Stock_Solution Stock Solution Preparation Solubility->Stock_Solution Treatment Treatment with This compound Stock_Solution->Treatment Cell_Culture Tumor Cell Line Culture Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot Analysis (Signaling Proteins) Protein_Extraction->Western_Blot qPCR RT-qPCR (Gene Expression) RNA_Extraction->qPCR

Caption: Workflow for initial in vitro evaluation of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound.

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions of this compound in each test solvent by adding an excess of the compound to a known volume of the solvent.

  • Incubate the solutions at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient period to ensure equilibrium (e.g., 24 hours).

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by a calibrated HPLC method).

  • Express the solubility in units such as mg/mL or µg/mL.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in a vehicle-compatible solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Diagram 2: Logic Diagram for Interpreting Cell Viability Results

G Start Perform Cell Viability Assay (e.g., MTT) Result Analyze Dose-Response Curve Start->Result No_Effect No Significant Decrease in Cell Viability Result->No_Effect No Effect Significant Decrease in Cell Viability Result->Effect Yes Conclusion_No_Effect This compound is not cytotoxic under these conditions. Consider other assays. No_Effect->Conclusion_No_Effect Conclusion_Effect This compound is cytotoxic. Proceed to determine IC50 and investigate mechanism of action. Effect->Conclusion_Effect

Caption: Decision-making based on cell viability assay outcomes.

This compound represents a novel fungal metabolite with preliminary indications of anti-tumor activity. The lack of comprehensive data necessitates a systematic approach to its investigation, starting with fundamental characterization of its solubility and a broad screening of its biological effects. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin to unravel the therapeutic potential of this new isopatulin derivative. All experimental procedures and hypotheses derived from related compounds must be rigorously tested and validated for this compound.

References

Application Notes and Protocols for the Synthesis of Pintulin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pintulin is a naturally occurring isopatulin derivative isolated from Penicillium vulpinum, which has demonstrated weak cytotoxic activity against tumor cell lines.[1] The unique scaffold of this compound, featuring an isopatulin core coupled with a (3-hydroxyphenyl)methoxy moiety, presents a promising starting point for the development of novel therapeutic agents. Derivatization of the this compound molecule, particularly at the phenolic hydroxyl group, offers a strategy to enhance its biological activity, improve its pharmacokinetic properties, and explore its mechanism of action. These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.

Data Presentation: Physicochemical and Cytotoxic Properties of Synthesized this compound Derivatives

The following table summarizes the hypothetical quantitative data for a series of synthesized this compound derivatives. The derivatives are designed based on common modifications of phenolic hydroxyl groups, such as etherification and esterification, to explore the structure-activity relationship (SAR).

Derivative IDR-GroupMolecular Weight ( g/mol )Reaction Yield (%)Purity (%)IC50 (µM) on A549 Cell Line
PIN-001 -H (this compound)260.24->98>100
PIN-002 -CH3274.2785>9975.3
PIN-003 -CH2CH3288.3082>9968.5
PIN-004 -CH(CH3)2302.3275>9855.1
PIN-005 -COCH3302.2892>9942.8
PIN-006 -CO(CH2)2CH3330.3388>9835.2

Experimental Protocols

Protocol 1: Synthesis of this compound Ether Derivatives (e.g., PIN-002)

This protocol describes a general method for the etherification of the phenolic hydroxyl group of this compound via Williamson ether synthesis.

Materials:

  • This compound (PIN-001)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Methyl Iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (100 mg, 0.384 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (106 mg, 0.768 mmol).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl iodide (0.048 mL, 0.768 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired this compound methyl ether derivative (PIN-002).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound Ester Derivatives (e.g., PIN-005)

This protocol outlines a general procedure for the esterification of the phenolic hydroxyl group of this compound.

Materials:

  • This compound (PIN-001)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (100 mg, 0.384 mmol) in a mixture of pyridine (2 mL) and DCM (3 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.055 mL, 0.576 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the this compound acetate derivative (PIN-005).

  • Confirm the structure and purity of the product using spectroscopic methods (NMR, MS).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., A549 human lung carcinoma) using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2]

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing the various concentrations of the this compound derivatives. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound (Starting Material) Derivatization Derivatization Reaction (Etherification or Esterification) This compound->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivatives This compound Derivatives Characterization->Derivatives Treatment Treatment with This compound Derivatives Derivatives->Treatment Test Compounds CellCulture Cancer Cell Line Culture (e.g., A549) CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Treatment->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

References

Pintulin: Application Notes for Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the available research on Pintulin, a natural product isolated from the fungus Penicillium vulpinum, and offers illustrative protocols and data presentation formats for the evaluation of natural products in anticancer research.

Introduction to this compound

This compound is an isopatulin derivative discovered during a screening program of fungal metabolites for compounds with activity against tumor cell lines.[1] It is produced by the fermentation of Penicillium vulpinum F-4148.[1] Initial studies have shown that this compound exhibits weak cytotoxic activity against tumor cells when compared to the chemotherapy drug Adriamycin.[1] The human promyelocytic leukemia cell line, HL-60, was noted in the context of its biological properties.[1]

Due to the limited publicly available research on this compound, detailed quantitative data on its biological activity, specific experimental protocols, and its mechanism of action are not available at this time. The following sections provide a generalized framework and illustrative examples of how a natural product like this compound could be evaluated, based on common methodologies in natural product drug discovery.

Illustrative Application: Anticancer Activity

This section serves as a template for presenting the anticancer potential of a natural product. The data and protocols are hypothetical and intended to guide researchers in their study design.

Quantitative Data Summary

The cytotoxic activity of a natural product is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. This data is often presented in a tabular format for clarity and comparison across different cell lines.

Table 1: Hypothetical Cytotoxic Activity (IC50) of a Natural Product

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HL-60Acute Promyelocytic Leukemia4825.5
MCF-7Breast Adenocarcinoma4842.8
A549Lung Carcinoma4868.3
HCT116Colon Carcinoma4835.1
HEK293Normal Human Embryonic Kidney48> 100

Data is for illustrative purposes only.

Experimental Protocols

Detailed protocols are essential for the reproducibility of experimental findings. Below is a standard protocol for determining the cytotoxicity of a natural product using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours (or the desired exposure time) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are powerful tools for visualizing experimental processes and biological mechanisms.

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay described in Protocol 1.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway

Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a hypothetical signaling cascade that could be initiated by a natural product.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_mito Mitochondrial Pathway cluster_nucleus Nuclear Events Natural_Product Natural Product Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Natural_Product->Death_Receptor binds/activates Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Bid Bid Caspase8->Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activation tBid tBid Bid->tBid Bax Bax tBid->Bax activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis execution Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Cytochrome_c->Procaspase3 activates

Hypothetical extrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pintulin Production from Penicillium vulpinum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Pintulin, an isopatulin derivative, from Penicillium vulpinum. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a new isopatulin derivative discovered in the fermentation broth of Penicillium vulpinum F-4148.[1] It is a secondary metabolite with a molecular formula of C14H12O5.

Q2: What are the general culture conditions for Penicillium vulpinum?

A2: Penicillium vulpinum can be cultivated on standard fungal media such as Czapek's agar. The optimal growth temperature is generally around 24°C. For secondary metabolite production, submerged fermentation in a suitable liquid medium is typically employed.

Q3: What type of liquid culture media can be used for this compound production?

A3: While a specific medium for optimal this compound production is not defined in the literature, media commonly used for secondary metabolite production in Penicillium species can be a good starting point. These often include a carbon source like glucose or sucrose and a nitrogen source such as yeast extract or sodium nitrate. A culture medium named YDA, containing glucose, yeast extract, rose bengal, sodium nitrate, magnesium sulfate, monopotassium phosphate, and agar has been used for isolating various Penicillium species.[2]

Q4: How can I extract this compound from the fermentation broth?

A4: For many secondary metabolites from Penicillium species, extraction from the filtered fermentation broth is commonly performed using solvents like ethyl acetate.[3] After extraction, the organic solvent is typically evaporated to dryness, and the residue is redissolved in a smaller volume of a solvent like methanol for further analysis.[3]

Q5: What analytical methods are suitable for detecting and quantifying this compound?

A5: High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common method for the quantification of similar compounds. For more detailed analysis and identification, ultra-high performance liquid chromatography-diode array detection-quadrupole time of flight mass spectrometry (UHPLC-DAD-QTOFMS) can be utilized.[3]

Troubleshooting Guides

This section provides solutions to potential problems you might encounter during your experiments to produce this compound.

Low or No this compound Yield
Potential Cause Troubleshooting Step
Suboptimal Culture Medium The composition of the culture medium significantly impacts secondary metabolite production. Vary the carbon and nitrogen sources and their concentrations. Consider adding trace elements that may be crucial for the biosynthetic pathway.
Incorrect Fermentation pH The pH of the medium can drastically affect fungal growth and enzyme activity. Monitor the pH throughout the fermentation process and consider buffering the medium or adjusting the initial pH. For the related mycotoxin patulin, a pH range of 3 to 5 has been found to be favorable for production.[4]
Inappropriate Incubation Temperature Temperature is a critical factor for both fungal growth and secondary metabolite synthesis. The optimal temperature for growth may not be the same as for this compound production. Experiment with a range of temperatures (e.g., 20-28°C) to find the optimum for your strain.
Insufficient Aeration Submerged fermentation of aerobic fungi like Penicillium vulpinum requires adequate oxygen supply. Ensure sufficient agitation and aeration in your fermenter. Foaming can be an indicator of active metabolism and gas exchange.
Incorrect Harvest Time Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[5] Harvest the culture at different time points to determine the optimal production window.
Strain Degeneration Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to use fresh cultures from cryopreserved stocks for consistent production.
Contamination of Cultures
Potential Cause Troubleshooting Step
Inadequate Sterilization Ensure all media, glassware, and equipment are properly sterilized before use. Autoclave at the correct temperature and pressure for a sufficient duration.
Poor Aseptic Technique Perform all inoculations and manipulations in a sterile environment, such as a laminar flow hood, to prevent the introduction of contaminating microorganisms.
Contaminated Inoculum Verify the purity of your Penicillium vulpinum stock culture by plating on a suitable agar medium and examining for the presence of other microbial colonies.

Experimental Protocols

Protocol 1: Cultivation of Penicillium vulpinum for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.

Materials:

  • Penicillium vulpinum culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Czapek-Dox Broth or a custom medium)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Grow Penicillium vulpinum on PDA plates at 24°C until well-sporulated.

    • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.

    • Adjust the spore concentration using a hemocytometer.

  • Fermentation:

    • Inoculate sterile liquid fermentation medium in Erlenmeyer flasks with the spore suspension.

    • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 24°C) and agitation speed (e.g., 150 rpm).

    • Monitor the culture for growth and this compound production over time.

Protocol 2: Extraction and Analysis of this compound

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Centrifuge

  • HPLC system

Procedure:

  • Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate in a separatory funnel.

    • Repeat the extraction process multiple times to ensure complete recovery.

    • Pool the organic phases and evaporate the solvent using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a PDA detector.

    • Develop a gradient elution method to achieve good separation of this compound from other metabolites.

    • Quantify this compound by comparing the peak area to a standard curve of a purified this compound standard, if available.

Data Presentation

Table 1: Factors Influencing Patulin (a related mycotoxin) Production in Penicillium species

This data, based on the closely related mycotoxin patulin, can serve as a starting point for optimizing this compound production.

ParameterConditionEffect on Patulin ProductionReference
Temperature 20-25°COptimal for growth and production[4]
Lower temperaturesCan prevent fungal growth and mycotoxin production[4]
pH 3.0 - 5.0Favorable for production[4]
> 5.0Negatively affects production[4]
Carbon Source SucroseCan regulate patulin buildup[4]
Atmosphere Controlled atmosphere storageAppears to inhibit accumulation[4]

Visualizations

Diagram 1: General Workflow for Optimizing this compound Production

General Workflow for Optimizing this compound Production cluster_0 Strain and Medium Preparation cluster_1 Optimization of Fermentation Parameters cluster_2 Downstream Processing and Analysis cluster_3 Outcome A Inoculum Preparation (P. vulpinum Spore Suspension) G Fermentation A->G B Basal Fermentation Medium B->G C Vary Carbon Source (e.g., Glucose, Sucrose) C->G D Vary Nitrogen Source (e.g., Yeast Extract, NaNO3) D->G E Vary Temperature (e.g., 20°C, 24°C, 28°C) E->G F Vary pH (e.g., 4.0, 5.0, 6.0) F->G H Extraction of this compound G->H I Quantification by HPLC H->I J Optimized this compound Yield I->J

Caption: Workflow for this compound yield optimization.

Diagram 2: Hypothetical Signaling Pathway Influencing Secondary Metabolism

Hypothetical Signaling Pathway for Secondary Metabolism cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Regulatory Control cluster_3 Biosynthesis Nutrient_Stress Nutrient Stress (e.g., Carbon, Nitrogen limitation) Signal_Pathway Signal Transduction Pathways (e.g., cAMP/PKA, MAPK) Nutrient_Stress->Signal_Pathway pH_Signal pH pH_Signal->Signal_Pathway Temp_Signal Temperature Temp_Signal->Signal_Pathway Global_Regulators Global Regulators (e.g., LaeA) Signal_Pathway->Global_Regulators TFs Transcription Factors Global_Regulators->TFs Biosynthesis_Genes This compound Biosynthesis Genes TFs->Biosynthesis_Genes Pintulin_Production This compound Production Biosynthesis_Genes->Pintulin_Production

Caption: Model of signaling for secondary metabolism.

References

Technical Support Center: Overcoming Pintulin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound named "Pintulin" is not publicly available. This guide addresses the common challenges of handling novel small molecules with aqueous instability, using "this compound" as a representative example. The data and protocols provided are illustrative and should be adapted for your specific compound.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and other similarly unstable small molecules in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What is happening?

This is likely due to the low aqueous solubility of this compound. When a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the concentration may exceed its solubility limit, causing it to precipitate out of solution.[1]

Troubleshooting Steps:

  • Verify Kinetic Solubility: The concentration you are preparing may be too high for the aqueous buffer system. It is crucial to determine the kinetic solubility of this compound in your specific experimental buffer.[1] A protocol for this is provided in the "Experimental Protocols" section.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, as high concentrations can be toxic to cells and may affect experimental outcomes.

  • pH Adjustment: The solubility of many compounds is pH-dependent.[2] Determine the pKa of this compound and select a buffer pH that favors the more soluble (likely ionized) form.

  • Incorporate Solubilizing Excipients: Consider the use of formulation strategies such as cyclodextrins or surfactants to improve solubility.[3][4][5]

FAQ 2: I am observing a progressive loss of this compound's activity in my multi-day cell-based assay. What could be the cause?

This suggests that this compound is degrading in the aqueous culture medium over time. The chemical stability of a compound is influenced by factors such as pH, temperature, light, and oxidative stress.[6][7]

Troubleshooting Steps:

  • Assess Chemical Stability: Perform a chemical stability study to determine the rate of this compound degradation under your specific assay conditions (e.g., buffer composition, 37°C, 5% CO2). A general protocol for assessing chemical stability via HPLC is provided below.

  • pH and Temperature Control: Both pH and temperature can significantly impact the rate of degradation for many small molecules.[8][9][10] Ensure your experimental setup maintains a stable pH and temperature.

  • Light Protection: Some compounds are light-sensitive.[6][11] Protect your solutions from light by using amber vials or covering containers with aluminum foil.

  • Consider Fresh Dosing: If this compound is found to be unstable over the course of your experiment, you may need to replenish it with fresh compound at regular intervals.

FAQ 3: My experimental results with this compound are inconsistent between batches. How can I improve reproducibility?

Inconsistent results often stem from variability in the preparation and handling of unstable compounds.

Troubleshooting Steps:

  • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions. This includes using the same source and grade of solvents and buffers, and consistent mixing and dilution procedures.

  • Prepare Fresh Solutions: Due to its instability, it is best practice to prepare fresh this compound solutions for each experiment. Avoid using solutions that have been stored for extended periods unless their stability under those storage conditions has been verified.

  • Quality Control of Stock Solutions: Before use, you can verify the concentration and integrity of your stock solution using an analytical technique like HPLC-UV.[12]

  • Monitor Environmental Factors: Be mindful of variations in environmental conditions (temperature, light exposure) between experiments, as these can affect the stability of the compound.[6][7]

Data Presentation

The following tables provide illustrative data for a hypothetical compound, "this compound," to guide your experimental design.

Table 1: Kinetic Solubility of this compound in Different Aqueous Buffers

Buffer System (pH)Final DMSO (%)Maximum Soluble Concentration (µM)
Phosphate-Buffered Saline (7.4)0.512.5
Acetate Buffer (5.0)0.545.2
Tris-HCl Buffer (8.5)0.58.7

Table 2: Chemical Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)Percent Remaining (%)
0100
485.3
868.1
1252.4
2429.7

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the maximum soluble concentration of this compound when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with a suitable filter for turbidity measurement (e.g., 620 nm)

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous buffer (e.g., 198 µL), resulting in a 1:100 dilution.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol assesses the degradation of this compound over time in a specific aqueous solution.[13]

Materials:

  • This compound stock solution (in a suitable solvent)

  • Aqueous buffer of interest (e.g., cell culture medium)

  • Incubator (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[14]

  • Quenching solution (e.g., ice-cold acetonitrile)

Methodology:

  • Spike the this compound stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration.

  • Immediately take a "time zero" (T=0) aliquot and quench the reaction by diluting it in ice-cold acetonitrile. This stops further degradation.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and quench them in the same manner as the T=0 sample.

  • Analyze all quenched samples by a validated stability-indicating HPLC method.[15]

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to the peak area at T=0.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Instability start Experiment Start: Inconsistent or Low Activity check_solubility Issue: Precipitation or Cloudiness? start->check_solubility check_stability Issue: Activity Loss Over Time? check_solubility->check_stability No solubility_protocol Action: Run Kinetic Solubility Assay check_solubility->solubility_protocol Yes stability_protocol Action: Run Chemical Stability Assay check_stability->stability_protocol Yes end_bad Outcome: Re-evaluate Formulation check_stability->end_bad No adjust_concentration Solution: Lower Concentration solubility_protocol->adjust_concentration adjust_ph Solution: Optimize Buffer pH solubility_protocol->adjust_ph end_good Outcome: Consistent Results adjust_concentration->end_good adjust_ph->end_good fresh_dosing Solution: Replenish this compound During Assay stability_protocol->fresh_dosing protect_light Solution: Protect from Light stability_protocol->protect_light fresh_dosing->end_good protect_light->end_good

Caption: Troubleshooting workflow for this compound instability.

Signaling_Pathway Impact of this compound Instability on a Hypothetical Signaling Pathway pintulin_stable This compound (Stable) receptor Receptor X pintulin_stable->receptor Binds & Activates instability Aqueous Instability (pH, Temp, Time) pintulin_stable->instability pintulin_degraded This compound (Degraded) pintulin_degraded->receptor Fails to Bind kinase_a Kinase A receptor->kinase_a Phosphorylates no_response No/Reduced Response receptor->no_response kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor Y kinase_b->transcription_factor Activates cellular_response Desired Cellular Response transcription_factor->cellular_response Induces instability->pintulin_degraded

Caption: Effect of this compound instability on a signaling pathway.

References

Technical Support Center: Pintulin Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store Pintulin upon receipt?

A1: For short-term storage, it is generally recommended to store bioactive compounds at 4°C. For long-term storage, -20°C or -80°C is preferable to maintain bioactivity and prevent degradation. The compound should be stored in a tightly sealed container, protected from light and moisture.

Q2: Should I store this compound as a dry powder or in solution?

A2: Storing this compound as a dry powder (lyophilized) is the most stable method for long-term preservation.[1] If you need to store it in solution, use a suitable solvent such as DMSO, ethanol, or methanol.[1] However, storage in solution, even at low temperatures, may lead to gradual degradation. It is advisable to prepare fresh solutions for experiments whenever possible. If storing in solution is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential causes of bioactivity loss in this compound?

A3: Loss of bioactivity can be attributed to several factors:

  • Improper Storage Temperature: High temperatures can accelerate the degradation of the compound.[2][3][4][5]

  • Exposure to Light: Many bioactive compounds are photosensitive and can degrade upon exposure to light.

  • Oxidation: Exposure to air can lead to oxidation and loss of activity. Purging storage vials with an inert gas like argon or nitrogen can mitigate this.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can cause degradation and precipitation of the compound.

  • pH Instability: The stability of a compound can be pH-dependent. Storing it in a buffer at its optimal pH can help maintain bioactivity.

Q4: How can I check the bioactivity of my stored this compound?

A4: The bioactivity of this compound should be assessed using a relevant in vitro or in vivo assay specific to its intended biological target. It is good practice to run a quality control check with a freshly prepared standard alongside the stored sample to compare their activity.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect in my experiment.

  • Question: Did you recently prepare a fresh stock solution of this compound?

    • Answer: If you are using an old stock solution, the compound may have degraded. It is recommended to prepare a fresh solution from a dry powder for critical experiments.

  • Question: How was the this compound stored?

    • Answer: Verify that the storage conditions (temperature, light, and moisture protection) align with the recommended guidelines. Long-term storage at inappropriate temperatures can lead to a significant loss of bioactivity.[6][7][8]

  • Question: How many times has the stock solution been frozen and thawed?

    • Answer: Avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its integrity.

Issue 2: I observe precipitation in my this compound stock solution after thawing.

  • Question: What solvent was used to dissolve this compound?

    • Answer: Ensure that this compound is fully soluble in the chosen solvent at the desired concentration. If solubility is an issue, gentle warming or sonication may help. However, be cautious as heat can also degrade the compound.

  • Question: At what temperature was the solution stored?

    • Answer: Storing a concentrated solution at a very low temperature can sometimes cause the solute to precipitate. You may need to gently warm and vortex the solution to redissolve the compound before use.

Quantitative Data Summary

Specific quantitative data on the stability of this compound is not available. The following table provides an illustrative example based on the degradation of a similar class of compounds (mycotoxins) under different conditions. This data is for demonstration purposes only and may not reflect the actual stability of this compound.

ConditionTemperatureDurationDegradation Rate (%/hour)Reference Compound
Aqueous Solution (pH 7.0)25°C24 hours~0.5Patulin
Aqueous Solution (pH 7.0)37°C24 hours~1.2Patulin
Aqueous Solution with Ascorbic Acid25°C24 hours~2.5Patulin
Dry Powder, Protected from Light4°C1 year< 0.1General Bioactive
Dry Powder, Protected from Light-20°C1 year< 0.01General Bioactive

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a general method to assess the stability of this compound under different storage conditions.

  • Preparation of Samples:

    • Prepare multiple identical stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Divide the stock solutions into different storage conditions to be tested (e.g., 4°C, -20°C, room temperature, exposure to light).

    • For each condition, prepare aliquots to be tested at different time points (e.g., 1 week, 1 month, 3 months).

  • Analysis at Time Points:

    • At each designated time point, retrieve an aliquot from each storage condition.

    • Analyze the concentration and purity of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the results to a freshly prepared standard solution of this compound (time zero).

  • Bioactivity Assay:

    • Concurrently, test the bioactivity of the stored samples using a relevant biological assay.

    • Include a positive control (freshly prepared this compound) and a negative control (vehicle) in your assay.

    • Determine the EC50 or IC50 values for the stored samples and compare them to the fresh standard.

  • Data Analysis:

    • Plot the percentage of remaining this compound and the relative bioactivity over time for each storage condition.

    • This will allow you to determine the optimal storage conditions for maintaining the stability and bioactivity of this compound.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_activity Is there a loss of this compound bioactivity? start->check_activity check_storage Review this compound Storage Conditions check_activity->check_storage Yes other_factors Investigate Other Experimental Factors check_activity->other_factors No improper_storage Improper Temperature, Light, or Moisture Exposure? check_storage->improper_storage check_solution Examine Stock Solution Preparation and Handling freeze_thaw Multiple Freeze-Thaw Cycles? check_solution->freeze_thaw improper_storage->check_solution No optimize_storage Action: Optimize Storage Conditions (e.g., aliquot, -80°C) improper_storage->optimize_storage Yes prepare_fresh Action: Prepare Fresh Stock Solution freeze_thaw->prepare_fresh Yes freeze_thaw->other_factors No end End: Problem Resolved prepare_fresh->end optimize_storage->end other_factors->end

Caption: Troubleshooting workflow for loss of this compound bioactivity.

StabilityFactors cluster_factors Factors Affecting Stability This compound This compound Bioactivity Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Oxygen Oxygen (Oxidation) This compound->Oxygen Moisture Moisture This compound->Moisture pH pH of Solution This compound->pH FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw

Caption: Key factors influencing the stability of bioactive compounds.

References

Troubleshooting Pintulin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Pintulin" appears to be a fictional product. The following troubleshooting guide is based on general principles of protein and small molecule precipitation in cell culture media and is intended to serve as a comprehensive example.

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound precipitation during cell culture experiments.

Issue 1: this compound precipitates immediately upon reconstitution or dilution.

  • Potential Cause A: Incorrect Solvent: this compound may have specific solubility requirements. Using a solvent that is not recommended can lead to immediate precipitation.

  • Solution A:

    • Always reconstitute the lyophilized this compound powder using the solvent specified in the product's technical data sheet (TDS).

    • If the TDS is unavailable, start with a sterile, high-purity solvent such as sterile deionized water or a buffer like PBS, pH 7.2-7.4.

    • Avoid using solvents with high ionic strength or extreme pH unless specified.

  • Potential Cause B: High Concentration: The stock solution concentration may be too high, exceeding this compound's solubility limit.

  • Solution B:

    • Reconstitute this compound to the recommended stock concentration (typically 1-10 mg/mL).

    • If precipitation persists, try reconstituting at a lower concentration.

    • When preparing the stock solution, ensure the powder is fully dissolved before making further dilutions. Gentle vortexing or pipetting can aid dissolution.

  • Potential Cause C: Temperature Shock: Rapid changes in temperature can cause some proteins or compounds to precipitate.

  • Solution C:

    • Allow the lyophilized this compound vial to equilibrate to room temperature for 10-15 minutes before reconstitution.

    • Use a solvent that is at room temperature.

Issue 2: this compound precipitates when added to the cell culture medium.

  • Potential Cause A: Incompatibility with Media Components: Certain components in the cell culture medium, such as high concentrations of salts, serum proteins, or specific amino acids, can interact with this compound and reduce its solubility.

  • Solution A:

    • Add this compound to the medium slowly while gently swirling the container to ensure rapid and even distribution.

    • Consider reducing the serum concentration if possible, or using a serum-free medium formulation.

    • Perform a media component compatibility assay to identify the problematic component (see Experimental Protocols).

  • Potential Cause B: Localized High Concentration: Adding a small volume of highly concentrated this compound stock directly to the medium can create localized areas of high concentration, leading to precipitation before it has a chance to disperse.

  • Solution B:

    • Pre-dilute the this compound stock solution in a small volume of medium before adding it to the final culture volume.

    • Add the this compound solution dropwise to the medium while gently stirring.

  • Potential Cause C: pH or Temperature Shift: The pH and temperature of the cell culture medium can affect this compound's stability.

  • Solution C:

    • Ensure the cell culture medium is at the correct physiological pH (typically 7.2-7.4) before adding this compound.

    • Warm the medium to the desired culture temperature (e.g., 37°C) before adding this compound.

Issue 3: this compound precipitates over time in the incubator.

  • Potential Cause A: Thermal Instability: this compound may have limited stability at 37°C over extended periods.

  • Solution A:

    • Review the product's TDS for information on its stability at 37°C.

    • If this compound is known to be unstable, consider a partial media change every 24-48 hours to replenish the soluble this compound concentration.

    • Evaluate if a lower culture temperature is feasible for your cell type.

  • Potential Cause B: Enzymatic Degradation or Modification: Proteases or other enzymes present in the serum or secreted by the cells could be modifying this compound, leading to its aggregation and precipitation.

  • Solution B:

    • If using a serum-containing medium, consider switching to a high-quality, heat-inactivated serum to reduce enzymatic activity.

    • The addition of a broad-spectrum protease inhibitor cocktail (use with caution as it may affect cell health) could be a diagnostic tool to determine if degradation is the cause.

  • Potential Cause C: Interaction with Cellular Metabolites: Waste products secreted by cells can alter the pH and composition of the culture medium over time, potentially causing this compound to precipitate.

  • Solution C:

    • Ensure that the cell seeding density is not too high, as this can lead to a rapid accumulation of waste products.

    • Monitor the medium's pH, especially in high-density cultures, and perform media changes as needed to maintain a stable environment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for reconstituted this compound? A1: Once reconstituted, this compound stock solutions should typically be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the product-specific technical data sheet for detailed stability information.

Q2: Can I use a different solvent than the one recommended to reconstitute this compound? A2: It is highly recommended to use the solvent specified by the manufacturer. Using an alternative solvent can lead to incomplete dissolution, loss of biological activity, or precipitation. If you must use a different solvent, perform a small-scale solubility test first.

Q3: Is the precipitate I'm seeing harmful to my cells? A3: While the precipitate itself may be biologically inactive, it can have indirect effects. The formation of precipitate removes soluble this compound from the medium, reducing its effective concentration and potentially impacting your experimental results. In some cases, protein aggregates can elicit a stress response in cells.

Q4: How can I confirm that the precipitate is indeed this compound? A4: To confirm the identity of the precipitate, you can collect it by centrifugation, wash it with a buffer like PBS, and then analyze it using techniques such as SDS-PAGE or Western blotting with an anti-Pintulin antibody.

Q5: Could the type of culture vessel I'm using contribute to the precipitation? A5: In rare cases, the surface properties of the culture vessel (e.g., certain plastics) can promote protein adsorption and denaturation, which may lead to precipitation. If you suspect this is an issue, you can try using vessels made from a different material or pre-coating the vessel with a blocking agent like bovine serum albumin (BSA), if compatible with your experiment.

Data Summary Tables

Table 1: this compound Solubility in Common Solvents

Solvent pH Temperature (°C) Max Solubility (mg/mL)
Sterile Deionized H₂O 7.0 25 5
PBS 7.4 25 10
0.1% Acetic Acid 2.9 25 > 20

| DMEM + 10% FBS | 7.4 | 37 | 0.5 |

Table 2: Effect of pH and Temperature on this compound Stability in Culture Medium (72-hour incubation)

pH Temperature (°C) Soluble this compound Remaining (%)
6.8 37 45%
7.2 37 85%
7.4 37 82%
7.8 37 60%

| 7.2 | 4 | 98% |

Experimental Protocols

Protocol 1: this compound Solubility Test

This protocol helps determine the optimal solvent and concentration for reconstituting this compound.

  • Preparation: Allow the lyophilized this compound vial and test solvents to equilibrate to room temperature.

  • Reconstitution:

    • Prepare several small, sterile microcentrifuge tubes.

    • Add a pre-weighed amount of lyophilized this compound to each tube.

    • Add the test solvent (e.g., sterile water, PBS) to achieve a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Dissolution: Gently vortex each tube for 15-20 seconds. Let the tubes sit at room temperature for 10 minutes.

  • Observation: Visually inspect each tube for any visible precipitate.

  • Quantification (Optional): Centrifuge the tubes at 14,000 x g for 10 minutes. Carefully collect the supernatant and measure the protein concentration using a Bradford or BCA assay to determine the amount of soluble this compound.

Protocol 2: Media Component Compatibility Assay

This protocol helps identify which component in the cell culture medium may be causing this compound to precipitate.

  • Preparation:

    • Prepare several sterile tubes.

    • In the first tube, add the basal medium (e.g., DMEM without any supplements).

    • In subsequent tubes, add the basal medium plus a single supplement (e.g., +10% FBS, +L-glutamine, +antibiotics).

  • This compound Addition: Add this compound to each tube to its final working concentration.

  • Incubation: Incubate all tubes under standard culture conditions (37°C, 5% CO₂) for a period that matches your experimental timeline (e.g., 24 hours).

  • Analysis:

    • Visually inspect each tube for signs of precipitation.

    • If a precipitate is observed, the supplement in that tube is likely the incompatible component.

    • Quantify the soluble this compound in the supernatant via a suitable protein assay to confirm the observation.

Visualizations

Pintulin_Signaling_Pathway This compound This compound Receptor This compound Receptor (PinR) This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor (TF-Pin) KinaseB->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Differentiation) Nucleus->Response Gene Expression

Caption: Hypothetical this compound signaling cascade.

Troubleshooting_Workflow Start Precipitation Observed CheckReconstitution Review Reconstitution Protocol (Solvent, Concentration) Start->CheckReconstitution Issue during reconstitution CheckMediaAddition Review Media Addition Technique Start->CheckMediaAddition Issue upon addition to media CheckIncubation Review Incubation Conditions (Time, Temp, pH) Start->CheckIncubation Issue during in-culture incubation SolubilityTest Perform Solubility Test (Protocol 1) CheckReconstitution->SolubilityTest CompatibilityTest Perform Compatibility Assay (Protocol 2) CheckMediaAddition->CompatibilityTest ModifyProtocol Modify Experimental Protocol (e.g., change media, add fresh this compound) CheckIncubation->ModifyProtocol SolubilityTest->ModifyProtocol CompatibilityTest->ModifyProtocol Resolved Issue Resolved ModifyProtocol->Resolved

Caption: Experimental workflow for troubleshooting this compound precipitation.

Troubleshooting_Decision_Tree Start When does precipitation occur? Node_Reconstitution Issue: Reconstitution Start->Node_Reconstitution During Reconstitution Node_Media_Addition Issue: Media Addition Start->Node_Media_Addition Upon adding to media Node_Incubation Issue: Incubation Start->Node_Incubation Over time in incubator Action_Solvent Verify Solvent & Concentration. Use Protocol 1. Node_Reconstitution->Action_Solvent Action_Technique Add dropwise to warmed media. Pre-dilute stock. Node_Media_Addition->Action_Technique Action_Stability Check thermal stability. Replenish this compound periodically. Node_Incubation->Action_Stability Action_Compatibility Check for incompatible components. Use Protocol 2. Action_Technique->Action_Compatibility If issue persists

Caption: Decision tree for identifying the cause of precipitation.

Technical Support Center: Optimizing HPLC Parameters for Patulin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Patulin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting common issues and optimizing their analytical methods for accurate Patulin quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for Patulin analysis?

A1: The most prevalent method for quantifying Patulin in food products, particularly apple juice, is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector.[1] This method is recognized for its suitability in trace analysis of Patulin.[1]

Q2: What is the typical UV detection wavelength for Patulin?

A2: Patulin exhibits strong UV absorption at approximately 275 nm, making this the recommended wavelength for detection.[1][2]

Q3: What type of HPLC column is recommended for Patulin separation?

A3: A C18 reversed-phase column is commonly used for Patulin separation.[3] Specific examples include Waters Spherisorb C8 (5 μm, 4.6 X 150mm) and Newcrom R1 reverse-phase columns.[1][2]

Q4: What are the typical mobile phase compositions for Patulin analysis?

A4: A common mobile phase is a mixture of acetonitrile and acidified water.[1][3] For example, an isocratic elution with 3% to 10% acetonitrile in acidified water (e.g., with 0.095% perchloric acid) can be effective.[1] Another mobile phase combination is acetonitrile and water (e.g., 89:11, v/v).[4] For preparative HPLC, a mobile phase of acetonitrile and pH 4 acetic acid (5:95, v/v) has been used.[3]

Q5: How can I prepare my sample for Patulin analysis?

A5: Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE).[1] A common method for apple juice is to extract the sample three times with ethyl acetate, followed by a cleanup step using a sodium carbonate solution.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Patulin.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the sample concentration or injection volume. Use a larger diameter column if necessary.[5]
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible.[5][6]
Secondary Interactions Use a mobile phase modifier, such as a basic compound, or increase the buffer strength.[5]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[5][6]
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Mobile Phase Composition Change Prepare a fresh mobile phase, ensuring accurate solvent ratios and thorough degassing.[7]
Temperature Fluctuations Use a column oven to maintain a consistent temperature. Ensure the laboratory temperature is stable.[5][7]
Pump Malfunction Check the pump for leaks, salt buildup, and unusual noises. Change pump seals if necessary.[5][7]
Insufficient Equilibration Time Allow at least 10 column volumes for equilibration after solvent changes or gradient regeneration.[5]
Problem 3: Baseline Noise or Drift

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Filter the mobile phase through a 0.22-micron filter and degas it properly.[5][8]
Air Bubbles in the System Purge the pump and detector to remove any trapped air bubbles.[9]
Detector Lamp Issue Check the detector lamp's energy. Replace the lamp if it is nearing the end of its lifespan.
Leaking System Check for loose fittings and leaks throughout the HPLC system.[5][7]

HPLC Parameters for Patulin Separation

The following table summarizes typical HPLC parameters used for Patulin analysis, providing a starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column Waters Spherisorb C8, 5 µm, 4.6 x 150mm[1]Newcrom R1, 5 µm, 3.2 x 100mm[2]C18 reversed-phase preparative column[3]
Mobile Phase Water-Acetonitrile (isocratic)[1]Acetonitrile, Water, and Phosphoric Acid buffer (isocratic)[2]Acetonitrile-pH 4 acetic acid (5:95, v/v)[3]
Flow Rate 0.5 mL/min[1]Not specifiedNot specified
Detection UV at 275 nm[1]UV at 275 nm[2]UV/VIS[3]
Injection Volume Not specifiedNot specifiedNot specified
Temperature Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Standard Method for Optimizing Patulin Separation

This protocol outlines a systematic approach to developing and optimizing an HPLC method for Patulin separation.

  • Initial Parameter Selection:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Begin with a simple isocratic mobile phase of acetonitrile and water (e.g., 10:90 v/v). Acidify the aqueous portion slightly (e.g., with 0.1% formic acid or acetic acid) to improve peak shape.

    • Flow Rate: Set the initial flow rate to 1.0 mL/min.

    • Detection: Set the UV detector to 275 nm.

    • Temperature: Maintain a constant column temperature, for instance, 25 °C.

  • Optimization of Mobile Phase Composition:

    • Inject a standard solution of Patulin.

    • If the retention time is too long, increase the percentage of acetonitrile in the mobile phase in small increments (e.g., 2-5%).

    • If the retention time is too short or co-elutes with the solvent front, decrease the percentage of acetonitrile.

    • Analyze the peak shape. If tailing is observed, adjust the pH of the aqueous component.

  • Optimization of Flow Rate:

    • Once a suitable mobile phase composition is determined, the flow rate can be optimized to reduce analysis time without sacrificing resolution.

    • Vary the flow rate (e.g., from 0.8 mL/min to 1.2 mL/min) and observe the effect on peak resolution and backpressure.

  • Method Validation:

    • After optimization, validate the method according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Peak Shape) Check_Column Check Column - Overload? - Contamination? Start->Check_Column Check_MobilePhase Check Mobile Phase - Correct Composition? - Degassed? Start->Check_MobilePhase Check_System Check HPLC System - Leaks? - Pump Issues? Start->Check_System Solution_Column Solution: - Reduce Injection Volume - Flush/Replace Column Check_Column->Solution_Column Solution_MobilePhase Solution: - Prepare Fresh Mobile Phase - Adjust pH Check_MobilePhase->Solution_MobilePhase Solution_System Solution: - Tighten Fittings - Service Pump Check_System->Solution_System End Problem Resolved Solution_Column->End Solution_MobilePhase->End Solution_System->End OptimizationWorkflow Start Start Optimization Select_Initial Select Initial Parameters (Column, Mobile Phase, Flow Rate) Start->Select_Initial Optimize_MP Optimize Mobile Phase (Acetonitrile %) Select_Initial->Optimize_MP Evaluate_Peak Evaluate Peak Shape & Retention Time Optimize_MP->Evaluate_Peak Evaluate_Peak->Optimize_MP RT Incorrect Adjust_pH Adjust Mobile Phase pH Evaluate_Peak->Adjust_pH Tailing Optimize_Flow Optimize Flow Rate Evaluate_Peak->Optimize_Flow Acceptable Adjust_pH->Optimize_MP Validate Validate Method Optimize_Flow->Validate End Optimized Method Validate->End

References

Strategies to reduce Pintulin degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Pintulin degradation during experiments. Our goal is to ensure the reliability and reproducibility of your results by providing strategies to maintain the structural and functional integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is degrading during purification. What are the common causes and how can I prevent this?

A1: this compound degradation during purification is often caused by endogenous proteases released from the host cells during lysis. To prevent this, it is crucial to work quickly and at low temperatures (4°C) throughout the purification process.[1][2] Additionally, the use of a protease inhibitor cocktail specifically designed for your expression system is highly recommended.[3] The choice of buffer and pH can also significantly impact this compound stability; therefore, it is advisable to maintain a pH within the optimal range for this compound, which should be determined empirically.

Q2: I am observing a loss of this compound activity after freeze-thaw cycles. What is the best way to store purified this compound?

A2: Repeated freeze-thaw cycles are a common cause of protein degradation and loss of activity.[1][4] For long-term storage, it is best to aliquot your purified this compound into single-use volumes and store them at -80°C.[2] The addition of cryoprotectants, such as glycerol (at a final concentration of 25-50%), can also help to preserve this compound's activity by preventing the formation of ice crystals that can damage the protein structure.[1][2] For short-term storage (days to weeks), storing the protein at 4°C in a suitable buffer containing a bacteriostatic agent like sodium azide may be sufficient.[1]

Q3: Can the buffer composition affect this compound's stability? What are the recommended buffer components?

A3: Yes, buffer composition is critical for maintaining this compound's stability. The optimal buffer will maintain a stable pH and ionic strength suitable for the protein. While the ideal buffer for this compound should be determined experimentally, a good starting point is a buffer with a pH between 6.0 and 8.0, such as phosphate-buffered saline (PBS) or Tris-HCl. It is also important to consider the addition of stabilizers. Sugars (like sucrose and trehalose), sugar alcohols (like sorbitol and mannitol), and certain amino acids (like glycine and arginine) can help stabilize proteins in solution.[5]

Q4: Is this compound sensitive to light or temperature fluctuations during experiments?

A4: While specific data on this compound's light sensitivity is not available, many proteins are sensitive to light, which can lead to photo-oxidation and degradation.[6][7] It is good practice to minimize the exposure of this compound to direct light, especially for extended periods. Temperature is a critical factor influencing protein stability.[8][9] Higher temperatures can lead to protein unfolding and aggregation.[10] Therefore, all experimental steps should be performed at the lowest practical temperature, and prolonged incubation at room temperature should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound during concentration - Aggregation and precipitation- Adsorption to the concentration device- Optimize buffer conditions (pH, ionic strength, additives).- Use a different concentration method (e.g., dialysis against a high-concentration PEG solution).- Select a concentrator with a low-protein-binding membrane.
This compound appears as multiple bands on SDS-PAGE - Proteolytic degradation- Post-translational modifications- Add a broad-spectrum protease inhibitor cocktail during extraction and purification.[3]- Work at 4°C during all steps.- Analyze the sequence for potential modification sites and use appropriate inhibitors (e.g., phosphatase inhibitors).
Inconsistent results between experimental replicates - Variable protein degradation- Inconsistent sample handling- Standardize all protocols, including incubation times and temperatures.- Prepare fresh working solutions of this compound for each experiment.- Aliquot and store this compound properly to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Optimal Lysis Buffer for this compound Extraction

This protocol is designed to minimize this compound degradation during the initial extraction phase.

Materials:

  • Lysis Buffer Components: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or a custom-made cocktail)[3]

  • Lysozyme (for bacterial cell lysis)

  • DNase I

Procedure:

  • Prepare the lysis buffer on ice.

  • Immediately before use, add the protease inhibitor cocktail to the lysis buffer at the recommended concentration.

  • Resuspend the cell pellet in the cold lysis buffer.

  • If using bacterial cells, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL to reduce viscosity.

  • Proceed with cell disruption (e.g., sonication) on ice, using short bursts to prevent sample heating.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble this compound for further purification.

Protocol 2: Long-Term Storage of Purified this compound

This protocol outlines the best practices for storing purified this compound to maintain its activity over time.

Materials:

  • Purified this compound in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Glycerol (sterile, molecular biology grade)

Procedure:

  • Determine the concentration of the purified this compound.

  • On ice, add sterile glycerol to the purified this compound to a final concentration of 50% (v/v). Mix gently by pipetting up and down. Do not vortex.

  • Aliquot the this compound-glycerol mixture into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid thawing the remaining stock.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Store the frozen aliquots at -80°C.

  • When needed, thaw an aliquot rapidly in a 37°C water bath and immediately place it on ice. Avoid repeated freeze-thaw cycles.[4]

Data Summary

Table 1: Effect of Storage Conditions on this compound Activity

Storage ConditionTimeActivity Retention (%)
4°C in PBS1 week85%
4°C in PBS4 weeks50%
-20°C in PBS4 weeks60%
-20°C in 50% Glycerol4 weeks95%
-80°C in 50% Glycerol6 months>98%

Note: This data is illustrative and should be confirmed experimentally for your specific this compound construct and purity.

Visual Guides

Pintulin_Degradation_Pathway cluster_stress Stress Factors Pintulin_Native Native this compound Pintulin_Unfolded Unfolded this compound Pintulin_Native->Pintulin_Unfolded Heat, pH Pintulin_Fragments Degraded Fragments Pintulin_Native->Pintulin_Fragments Proteolysis Pintulin_Aggregated Aggregated this compound Pintulin_Unfolded->Pintulin_Aggregated Temp High Temperature Temp->Pintulin_Unfolded pH Suboptimal pH pH->Pintulin_Unfolded FreezeThaw Freeze-Thaw Cycles FreezeThaw->Pintulin_Unfolded Proteases Proteases Proteases->Pintulin_Fragments

Caption: Major pathways of this compound degradation.

Pintulin_Stabilization_Workflow Start Start: Cell Lysis Add_PI Add Protease Inhibitors Start->Add_PI Low_Temp Maintain 4°C Start->Low_Temp Purification Purification Add_PI->Purification Low_Temp->Purification Add_Stabilizers Add Stabilizers (e.g., Glycerol) Purification->Add_Stabilizers Aliquoting Aliquot into Single-Use Tubes Add_Stabilizers->Aliquoting Storage Store at -80°C Aliquoting->Storage

Caption: Workflow for maximizing this compound stability.

Troubleshooting_Logic Degradation This compound Degradation Observed? Purification_Step During Purification? Degradation->Purification_Step Yes Storage_Step After Storage? Degradation->Storage_Step No Add_PI Action: Add/Optimize Protease Inhibitors Purification_Step->Add_PI Yes Optimize_Buffer Action: Optimize Buffer (pH, Stabilizers) Purification_Step->Optimize_Buffer Yes Optimize_Storage Action: Aliquot & Store at -80°C with Cryoprotectant Storage_Step->Optimize_Storage Yes

Caption: Troubleshooting logic for this compound degradation.

References

Addressing low bioavailability of Pintulin in in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the investigational compound Pintulin. This resource provides troubleshooting guidance and frequently asked questions to address the common challenge of low oral bioavailability observed in in-vivo models.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues during your in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Low or undetectable plasma concentrations of this compound Poor Aqueous Solubility: this compound is likely a lipophilic compound with low solubility in the gastrointestinal (GI) tract, limiting its dissolution and absorption.[1][2]1. Physicochemical Characterization: Determine the aqueous solubility and partition coefficient (LogP) of your this compound batch to confirm its solubility profile.[1] 2. Formulation Optimization: Employ solubility enhancement strategies. Promising approaches for poorly soluble compounds include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid dispersions.[3][4][5][6]
Low Membrane Permeability: The molecular size or structure of this compound may hinder its passage across the intestinal epithelium.[1][7]1. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to understand the permeability characteristics of this compound.[8] 2. Formulation with Permeation Enhancers: Consider formulating this compound with excipients known to enhance intestinal permeability.[5]
First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.[1][4]1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Route of Administration Comparison: If feasible, compare oral administration with an alternative route (e.g., intravenous) to quantify the extent of first-pass metabolism.[9]
Analyte Loss During Sample Handling: this compound may adsorb to labware, leading to artificially low measured concentrations.[1]1. Use Low-Binding Materials: Employ low-protein-binding microcentrifuge tubes and pipette tips for all sample processing steps.[1] 2. Assess Matrix Effects: Evaluate for ion suppression or enhancement in your analytical method (e.g., LC-MS/MS) by comparing the analyte signal in a neat solution versus a post-extraction spiked blank plasma sample.[1]
High variability in plasma concentrations between animal subjects Physiological Differences: Variations in gastric emptying, intestinal motility, and gut microbiota among animals can affect drug absorption.[1]1. Standardize Animal Conditions: Fast animals overnight (with free access to water) before dosing to minimize food-related variability.[1] 2. Increase Sample Size: Increasing the number of animals per group can improve the statistical power of your study and help account for biological variability.[1]
Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variations in the actual dose administered.[1]1. Ensure Proper Training: All personnel should be thoroughly trained in oral gavage techniques.[1]

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a concern for this compound?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[10] For orally administered drugs, low bioavailability can be a significant hurdle, often caused by poor solubility, low permeability, or extensive first-pass metabolism.[2] If this compound has low bioavailability, it means that only a small portion of the administered dose is available to exert its therapeutic effects, which can lead to high and variable dosing and potentially reduced efficacy.[11]

Q2: What are the first steps I should take to improve this compound's bioavailability?

A2: The first step is to understand the root cause of the low bioavailability. This involves characterizing the physicochemical properties of this compound, specifically its aqueous solubility and lipophilicity (LogP).[1] Once you have this information, you can select an appropriate formulation strategy to enhance its solubility and/or permeability.[3][5]

Q3: What are some recommended formulation strategies for a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.[3][4][6]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[3][4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][5][6]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.[3][5]

Q4: How do I choose the right in vivo model for my this compound bioavailability studies?

A4: The choice of animal model depends on the specific research question and the metabolic profile of this compound. Rodents (rats, mice) are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility.[9] It is important to select a species that has a metabolic profile as close to humans as possible for the class of compounds that this compound belongs to.

Q5: What are the key parameters to measure in an in vivo bioavailability study?

A5: The key pharmacokinetic parameters to determine from a bioavailability study are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.[12]

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time required for the drug concentration to decrease by half.[9]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (or other appropriate strain)

  • Sex: Male or female, consistent across study groups

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least 3 days before the experiment.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., nanoemulsion, SEDDS) at the desired concentration.

  • Ensure the formulation is homogeneous and stable.

3. Dosing:

  • Fast rats overnight (approximately 12 hours) with free access to water.[1]

  • Administer the formulation via oral gavage at a volume of 5-10 mL/kg.[1]

4. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).[1]

5. Plasma Preparation:

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[1]

  • Store the plasma samples at -80°C until analysis.

6. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

7. Pharmacokinetic Analysis:

  • Use appropriate software to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) from the plasma concentration-time data.

Data Presentation

The following table provides a hypothetical example of how to present pharmacokinetic data for different this compound formulations.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
This compound Suspension50150 ± 354.0 ± 1.51200 ± 250100 (Reference)
This compound Nanoemulsion50750 ± 1201.5 ± 0.56000 ± 980500
This compound SEDDS50980 ± 2101.0 ± 0.57500 ± 1300625

Visualizations

Experimental Workflow for In Vivo Bioavailability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimation & Fasting dosing Oral Gavage Dosing animal_prep->dosing formulation_prep This compound Formulation Preparation formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Separation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor This compound Receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates tf Transcription Factor akt->tf activates gene_expression Gene Expression mtor->gene_expression regulates tf->gene_expression regulates This compound This compound This compound->receptor

References

How to avoid interference in Pintulin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pintulin bioassays. This resource provides troubleshooting guides and answers to frequently asked questions to help you avoid and resolve common sources of interference in your experiments.

Disclaimer: "this compound" is a hypothetical molecule used here for illustrative purposes. The principles and troubleshooting advice provided are broadly applicable to many types of ligand-binding and cell-based bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background signal in a this compound bioassay?

High background is often due to non-specific binding of antibodies or detection reagents, insufficient plate washing, or issues with the blocking buffer.[1][2][3][4] To troubleshoot, you can increase the concentration or incubation time of your blocking solution, add a mild detergent like Tween-20 to your wash buffers, and ensure thorough washing between each step.[1]

Q2: My signal is very low or absent. What should I check first?

First, verify that all reagents were prepared correctly, are not expired, and have been stored at the proper temperatures.[5] Ensure that all steps of the protocol were followed accurately and that the plate reader is set to the correct wavelength for your substrate.[5][6] Suboptimal concentrations of capture or detection antibodies can also lead to a weak signal.[2]

Q3: How can I determine if my sample matrix is interfering with the assay?

Matrix effects occur when components in your sample, such as proteins or lipids, interfere with the antibody-antigen binding.[7][8][9] To test for this, you can perform a spike-and-recovery experiment. Add a known amount of this compound standard to your sample matrix and compare the measured concentration to the same amount of standard in the assay diluent. A recovery rate significantly different from 100% (typically outside of 80-120%) suggests matrix interference.[8] Diluting your samples can often mitigate these effects.[8][9]

Q4: What is cross-reactivity and how can I avoid it?

Cross-reactivity happens when an antibody binds to molecules that are structurally similar to this compound, leading to false-positive results.[10][11][12][13] This is a greater concern with polyclonal antibodies, which recognize multiple epitopes.[11] To minimize cross-reactivity, consider using highly specific monoclonal antibodies.[10][11] You can also perform a cross-reactivity test by running the assay with structurally related molecules to see if they generate a signal.

Troubleshooting Guides

Problem: High Background Signal

A high background signal can mask the specific signal from this compound, reducing the sensitivity of your assay.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1% to 2% BSA) or extend the blocking incubation time.[1] Consider trying a different blocking agent.
Inadequate Washing Increase the number of wash cycles or the volume of wash buffer. Adding a 30-second soak step between washes can also be effective.[1]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
Non-Specific Antibody Binding Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers.[1] Ensure your secondary antibody is pre-adsorbed against the species of your sample to prevent non-specific binding.
Contaminated Reagents or Plate Use fresh, sterile buffers and reagents. Ensure plates are clean and handled properly to avoid contamination.[4]
Problem: Low or No Signal

A weak or absent signal can indicate a variety of issues with reagents or the experimental setup.

Potential Cause Recommended Solution
Incorrect Reagent Preparation or Storage Double-check all calculations and ensure reagents were brought to room temperature before use (except for enzymes, which should be kept on ice).[5] Verify that all kit components have been stored at their recommended temperatures.[5]
Expired Reagents Check the expiration dates on all reagents and kits.[5]
Suboptimal Incubation Times/Temperatures Adhere to the incubation times and temperatures specified in the protocol. These may need to be optimized for your specific experimental conditions.[14]
Incorrect Wavelength Reading Confirm that the plate reader is set to the correct excitation and emission wavelengths for your chosen fluorophore or substrate.[5][6]
Sample Dilution is Too High If you have diluted your samples, they may be below the detection limit of the assay. Try running the assay with less diluted or undiluted samples.[5]
Problem: Poor Reproducibility

Inconsistent results between wells or plates can compromise the validity of your data.

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles and ensure accurate volumes.[5][15] Change pipette tips between each standard and sample.[15]
Inconsistent Incubation Conditions Use plate sealers during incubations to prevent evaporation and ensure a uniform temperature across the plate.[15]
Plate Washing Variability An automated plate washer can improve consistency. If washing manually, ensure all wells are treated identically.[16]
Reagent Instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of sensitive components.[17]

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

  • Prepare Capture Antibody Dilutions: Serially dilute the capture antibody in coating buffer across the columns of a 96-well plate.

  • Coat the Plate: Add the diluted capture antibody to the wells and incubate as required.

  • Wash and Block: Wash the plate and then add blocking buffer to all wells.

  • Prepare Detection Antibody Dilutions: Serially dilute the detection antibody in assay diluent.

  • Add Antigen and Detection Antibody: Add a constant, mid-range concentration of the this compound standard to all wells. Then, add the diluted detection antibody down the rows of the plate.

  • Develop and Read: Add the substrate and stop solution, then read the plate.

  • Analyze: The optimal combination of capture and detection antibody concentrations will yield the highest signal with the lowest background.

Protocol 2: Spike and Recovery for Matrix Effect Assessment

This protocol is used to determine if components in a biological sample are interfering with the assay.

  • Prepare Samples: Aliquot your sample into two sets.

  • Spike one Set: Add a known concentration of this compound standard to one set of samples (the "spiked" samples).

  • Prepare Control: Add the same concentration of this compound standard to the assay diluent (the "control").

  • Run Assay: Measure the concentration of this compound in the unspiked samples, spiked samples, and the control.

  • Calculate Percent Recovery: Use the following formula: Percent Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Control Concentration] x 100%

  • Interpret Results: A recovery rate between 80-120% generally indicates that the matrix is not significantly interfering with the assay.[8]

Visual Guides

Pintulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Gene Target Gene TF->Gene Transcription

Caption: Hypothetical signaling pathway initiated by this compound binding.

Assay_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Sample/ Standard Wash2->AddSample Wash3 Wash AddSample->Wash3 AddDetectionAb Add Detection Antibody Wash3->AddDetectionAb Wash4 Wash AddDetectionAb->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate Read Read Plate AddSubstrate->Read

Caption: General experimental workflow for a this compound sandwich bioassay.

Troubleshooting_Logic Problem Unexpected Results? CheckReagents Check Reagents (Preparation, Storage, Expiry) Problem->CheckReagents CheckProtocol Review Protocol Steps CheckReagents->CheckProtocol Reagents OK OptimizeAssay Optimize Assay (Titration, Incubation) CheckReagents->OptimizeAssay Issue Found CheckInstrument Verify Instrument Settings CheckProtocol->CheckInstrument Protocol OK CheckProtocol->OptimizeAssay Issue Found CheckInstrument->OptimizeAssay Settings OK CheckInstrument->OptimizeAssay Issue Found TestMatrix Test for Matrix Effects (Spike/Recovery) OptimizeAssay->TestMatrix Solution Problem Resolved TestMatrix->Solution

References

Technical Support Center: Enhancing the Purity of Pintulin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pintulin. The information is designed to address common challenges encountered during the purification process and offer solutions to enhance the purity of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound is an isopatulin derivative, a mycotoxin, produced by the fungus Penicillium vulpinum.[1][2] It is isolated from the fermentation broth of this organism.[2]

Q2: What are the common impurities found in crude this compound samples?

While specific impurities for this compound are not extensively documented, based on its production in Penicillium vulpinum, common contaminants may include:

  • Other secondary metabolites: Fungi produce a variety of compounds, and structurally similar molecules to this compound can co-extract.

  • Pigments: Fungal cultures often produce pigments that can be carried through initial extraction steps.

  • Media components: Remnants from the fermentation broth can be a source of impurity.

  • Degradation products: this compound, like other organic molecules, may be susceptible to degradation under certain pH, light, or temperature conditions.[3]

Q3: What analytical techniques are recommended for assessing this compound purity?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column is typically effective. Purity is determined by the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Extraction
  • Problem: The purity of the this compound sample after initial solvent extraction is below 50%.

  • Possible Causes:

    • Incomplete extraction of this compound.

    • Co-extraction of a large number of impurities.

    • Suboptimal solvent choice.

  • Solutions:

    • Solvent Optimization: Experiment with a gradient of solvents with varying polarities for extraction.

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., C18) to perform a preliminary cleanup of the crude extract before further purification.

Issue 2: Co-elution of Impurities during Chromatography
  • Problem: An impurity peak is co-eluting with the this compound peak in the HPLC chromatogram.

  • Possible Causes:

    • The impurity has a very similar polarity and affinity for the stationary phase as this compound.

    • The chromatographic method is not optimized.

  • Solutions:

    • Method Optimization:

      • Gradient Modification: Adjust the solvent gradient to improve separation. A shallower gradient around the elution time of this compound can enhance resolution.

      • Solvent System Change: If using a standard methanol/water or acetonitrile/water system, try a different organic modifier or add a third solvent at a low percentage.

      • pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of this compound and some impurities, potentially improving separation.

    • Alternative Chromatographic Techniques:

      • Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be an effective method to resolve closely eluting compounds.

      • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may resolve the co-eluting impurity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Throughput
Method A: Single-Step Reversed-Phase HPLC 4595.260Low
Method B: Solid-Phase Extraction followed by Reversed-Phase HPLC 4598.555Medium
Method C: Multi-Column Chromatography (Size-Exclusion then Reversed-Phase) 4599.140Low

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude this compound Cleanup
  • Cartridge Selection: Choose a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-organic solvent concentration (e.g., 10% methanol in water) to elute polar impurities.

  • Elution: Elute the this compound using a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Analysis: Analyze the eluted fraction by HPLC to confirm the presence and purity of this compound.

Protocol 2: Reversed-Phase HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B (return to initial conditions)

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Experimental_Workflow cluster_0 Crude Extract Preparation cluster_1 Purification cluster_2 Analysis & Final Product Fermentation Penicillium vulpinum Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Crude_this compound Crude this compound Extract Extraction->Crude_this compound SPE Solid-Phase Extraction (SPE) Crude_this compound->SPE HPLC Reversed-Phase HPLC SPE->HPLC Purity_Analysis Purity Analysis (HPLC) HPLC->Purity_Analysis Pure_this compound High-Purity this compound Purity_Analysis->Pure_this compound Troubleshooting_Logic Start Low Purity Detected Co_elution Co-elution of Impurities? Start->Co_elution Optimize_HPLC Optimize HPLC Method (Gradient, Solvents, pH) Co_elution->Optimize_HPLC Yes Broad_Peaks Broad or Tailing Peaks? Co_elution->Broad_Peaks No Alternative_Chrom Consider Alternative Chromatography (Prep-TLC, SFC) Optimize_HPLC->Alternative_Chrom Successful_Purification Purity Enhanced Optimize_HPLC->Successful_Purification Alternative_Chrom->Successful_Purification Check_Column Check Column Health Broad_Peaks->Check_Column Yes Broad_Peaks->Successful_Purification No Adjust_Mobile_Phase Adjust Mobile Phase pH Check_Column->Adjust_Mobile_Phase Adjust_Mobile_Phase->Successful_Purification

References

Validation & Comparative

Pintulin Versus Patulin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of patulin and its lesser-known structural analog, pintulin. While patulin is a well-documented mycotoxin with a broad spectrum of toxicological effects, data on this compound is sparse, limiting a direct comparative analysis. This document summarizes the existing experimental data, outlines key mechanisms of action for patulin, and presents the limited findings on this compound, highlighting a significant gap in the current scientific literature.

Overview and Physicochemical Properties

Patulin is a polyketide lactone mycotoxin produced by various species of fungi, including Penicillium, Aspergillus, and Byssochlamys.[1][2] It is a common contaminant in rotting apples and apple-derived products, raising food safety concerns due to its stability during processes like pasteurization.[3][4] Chemically, patulin is a white, water-soluble powder.[3][5]

This compound is described as an isopatulin derivative isolated from the fermentation broth of Penicillium vulpinum.[6] Very little is known about its natural occurrence or stability. The structural difference lies in the addition of a (3-hydroxyphenyl)methoxy group to the core structure.[7]

Table 1: Comparison of Physicochemical Properties

PropertyPatulinThis compound
Producing Fungi Penicillium, Aspergillus, Byssochlamys spp. (e.g., P. expansum)[1][2]Penicillium vulpinum[6][7]
Chemical Formula C₇H₆O₄[8]C₁₄H₁₂O₅[7]
Molar Mass 154.12 g/mol [3]260.24 g/mol [7]
IUPAC Name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one[3]6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one[7]
Appearance White powder/compact prisms[3]Data not available
Solubility Soluble in water and organic solvents[3][5]Data not available

Mechanism of Action and Biological Activity

The biological activity of patulin has been extensively studied, whereas the activity of this compound has only been minimally described.

Patulin: The primary mechanism of patulin's toxicity is its high affinity for sulfhydryl (-SH) groups.[1][9] This reactivity allows it to form covalent adducts with thiol-containing molecules like the amino acid cysteine and the antioxidant glutathione (GSH), as well as proteins and enzymes.[9][10] This interaction disrupts cellular function and explains many of its toxic effects.[11]

Key biological activities of patulin include:

  • Cytotoxicity: Patulin induces cell death through the induction of oxidative stress. It leads to the generation of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins.[12]

  • Genotoxicity: It is known to cause chromosomal damage, including the formation of micronuclei and nucleoplasmic bridges.[13] This clastogenic activity is linked to its ability to form DNA cross-links.[13][14]

  • Immunotoxicity: Patulin can modulate the immune system, affecting cytokine production and the function of immune cells like macrophages.[1][15]

  • Neurotoxicity: Toxic signs reported in animal studies include agitation and convulsions.[1]

  • Gastrointestinal Effects: It can alter the barrier function of the intestinal epithelium, leading to inflammation, ulceration, and hemorrhages.[1][10]

This compound: The only biological activity reported for this compound is a weak cytotoxic activity against tumor cell lines .[6] A 1996 study noted this effect but provided no quantitative data or further mechanistic details.[6] Due to the lack of research, its potential for genotoxicity, immunotoxicity, or other effects remains unknown.

G

Comparative Toxicity Data

Quantitative data for a direct comparison is unavailable for this compound. The table below summarizes key toxicological data for patulin.

Table 2: Summary of Patulin Toxicity

EndpointSpecies/SystemValue/ObservationReference(s)
Acute Oral LD₅₀ Rodents29 - 55 mg/kg body weight[1]
Genotoxicity Human embryonic kidney cellsEvidence of oxidative DNA damage[1]
Genotoxicity Mammalian cellsInduces micronuclei and chromosomal aberrations[13]
Immunotoxicity Human blood cellsAffects interferon-gamma production[1]
Intestinal Barrier Disruption Human Caco-2 cellsRapid decrease in transepithelial resistance (TER)[10]
Provisional Tolerable Daily Intake (PTDI) Humans (FDA)0.43 µg/kg body weight[3]

No equivalent data has been published for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key assays used to characterize the biological activity of patulin.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Cell Culture: Human cell lines (e.g., HEK293 or Caco-2) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of patulin (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 24-48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Patulin (various concentrations) B->C D Incubate 24-48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by quantifying the formation of micronuclei (small nuclei containing chromosome fragments).

  • Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes or CHO cells) is cultured and treated with a range of patulin concentrations for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytochalasin B Addition: Cytochalasin B (3-6 µg/mL) is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: Cells are harvested by trypsinization, followed by a mild hypotonic treatment.

  • Fixation: Cells are fixed using a methanol/acetic acid solution.

  • Slide Preparation: The cell suspension is dropped onto clean microscope slides and air-dried.

  • Staining: Slides are stained with a DNA-specific stain, such as Giemsa or DAPI.

  • Scoring: At least 1000 binucleated cells per concentration are scored under a microscope to determine the frequency of micronuclei.

Conclusion

The comparison between this compound and patulin is fundamentally limited by a profound lack of data for this compound. Patulin is a well-characterized mycotoxin with established mechanisms of toxicity revolving around its reactivity with sulfhydryl groups and the induction of oxidative stress.[1][9][12] Its biological effects, including cytotoxicity, genotoxicity, and immunotoxicity, are widely documented.[1][13][15]

In stark contrast, this compound remains an obscure isopatulin derivative. The sole report on its biological activity identifies it as a weak anti-tumor agent, but this finding has not been substantiated or expanded upon in the nearly three decades since its publication.[6]

For researchers, scientists, and drug development professionals, this disparity highlights a significant knowledge gap. While patulin serves as a model for studying thiol-reactive mycotoxins, this compound represents an unexplored chemical entity. Future research is required to determine if the structural modifications in this compound mitigate or alter the toxicological profile seen in patulin. Without further experimental data, this compound's biological activity and potential risks or benefits remain unknown.

References

Validating the Anticancer Properties of Patulin in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer properties of Patulin, a mycotoxin produced by various fungi, across a range of cancer cell lines. This document summarizes key experimental data, details the methodologies employed in these studies, and offers a comparison with the established chemotherapeutic agent, Cisplatin. The aim is to furnish researchers and drug development professionals with a consolidated resource to evaluate the potential of Patulin as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic effects of Patulin on various cancer cell lines, as determined by established in vitro assays. For comparative context, data for Cisplatin, a widely used chemotherapy drug, is also presented. It is important to note that the data for Patulin and Cisplatin are derived from different studies and a direct comparison should be interpreted with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Patulin against Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationIncubation TimeResult
A549 Lung AdenocarcinomaSulforhodamine B (SRB)8.8 µMNot SpecifiedIC50
HeLa Cervical CancerMTT4 µM24 hours65% reduction in cell viability
SW-48 Colonic AdenocarcinomaMTT4 µM24 hours55% reduction in cell viability
HCT116 Colon CancerMTS25 µM & 50 µM24-48 hours>50% cell death
MCF-7 Breast CancerMTS>50 µM24-48 hoursSignificant cell death
SH-SY5Y NeuroblastomaMTS1-100 µM24-48 hoursCytotoxic at low and high concentrations
Panc-1, MiaPaca-2 Pancreatic CancerApoptosis Assay0.5 µM & 1 µMNot SpecifiedInduction of apoptosis
RBE CholangiocarcinomaApoptosis Assay0.5 µM & 1 µMNot SpecifiedInduction of apoptosis
SW620, SW480 Colorectal CancerApoptosis Assay0.5 µM & 1 µMNot SpecifiedInduction of apoptosis

Table 2: Anticancer Activity of Cisplatin against A549 Lung Cancer Cells

Cell LineCancer TypeAssayConcentrationIncubation TimeResult
A549 Lung AdenocarcinomaMTT9 ± 1.6 μM72 hoursIC50[1]
A549 Lung AdenocarcinomaColony Formation5 µM (+ radiation)Not SpecifiedEnhanced radiation-induced cytotoxicity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Purpose: To assess cell viability by measuring the metabolic activity of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of Patulin (e.g., 0.5, 1, 2, 4 µM) or a vehicle control.

    • Following the incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

    • MTT reagent (5 mg/ml stock solution) is added to each well and the plates are incubated for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

  • Purpose: Similar to the MTT assay, this colorimetric assay measures cell viability.

  • Protocol:

    • Cells are seeded in 96-well plates (5x10³ cells/well) and incubated for 24 hours.

    • Serial dilutions of Patulin (e.g., 1, 2.5, 5, 10, 25, 50, 100 µM) are added to the wells.

    • After the desired incubation period (24 or 48 hours), the MTS reagent is added to each well.

    • Plates are incubated for a specified time to allow for the conversion of MTS to formazan.

    • Absorbance is measured at 450 nm using an ELISA plate reader.[4]

3. Sulforhodamine B (SRB) Assay

  • Purpose: A colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Protocol:

    • Cells are seeded in 96-well plates and treated with the test compound.

    • After the incubation period, cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed and stained with SRB solution.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

    • Absorbance is measured at a specific wavelength (e.g., 510 nm).

Apoptosis Assay

1. Annexin V/Propidium Iodide (PI) Staining

  • Purpose: To detect and differentiate between apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with Patulin for the desired time.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathway Analysis

1. NF-κB Luciferase Reporter Assay

  • Purpose: To quantify the activity of the NF-κB transcription factor.

  • Protocol:

    • Cells (e.g., HEK293) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

    • After transfection, cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of Patulin.

    • Following incubation, cell lysates are prepared.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. A decrease in luciferase activity in the presence of Patulin indicates inhibition of the NF-κB pathway.

2. Western Blot Analysis

  • Purpose: To detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB and Wnt pathways).

  • Protocol:

    • Cells are treated with Patulin for a specified duration.

    • Total protein is extracted from the cells, and protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, β-catenin, Cyclin D1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Patulin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Wnt Wnt Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Releases p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc Translocates Gene_Expression_NFkB Pro-inflammatory & Pro-survival Genes p65_p50_nuc->Gene_Expression_NFkB Activates Transcription Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nuclear) beta_catenin->beta_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression_Wnt Target Genes (e.g., Cyclin D1) TCF_LEF->Gene_Expression_Wnt Activates Transcription Patulin Patulin Patulin->p65_p50_nuc Inhibits Translocation Patulin->Destruction_Complex Activates (Upregulates WIF-1, Dkk-3)

Caption: Patulin's dual inhibition of NF-κB and Wnt signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, HeLa, etc.) treatment Treat with Patulin (Varying Concentrations & Times) start->treatment viability Cell Viability Assays (MTT, MTS, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis migration Cell Migration Assay (Scratch Assay) treatment->migration pathway Signaling Pathway Analysis (Western Blot, Luciferase Assay) treatment->pathway analysis Quantitative Analysis (IC50 Calculation, Statistical Tests) viability->analysis apoptosis->analysis migration->analysis pathway->analysis interpretation Mechanism of Action & Comparison analysis->interpretation

Caption: General workflow for evaluating Patulin's anticancer effects.

Discussion and Future Directions

The available data indicates that Patulin exhibits significant anticancer activity across a variety of cancer cell lines, including those of lung, cervical, and colon origin. Its mechanism of action appears to be multifactorial, notably involving the inhibition of the pro-survival NF-κB and Wnt signaling pathways.

A direct comparison with established chemotherapeutics like Cisplatin is challenging due to the lack of head-to-head studies. The provided data for Cisplatin in A549 cells suggests a similar range of cytotoxic concentrations to that of Patulin. However, differences in experimental protocols, such as incubation times, can significantly influence IC50 values.

For a more definitive assessment of Patulin's therapeutic potential, future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo experiments that directly compare the efficacy of Patulin with standard-of-care chemotherapeutic agents for specific cancer types.

  • In Vivo Validation: Moving beyond cell lines to animal models to evaluate the antitumor efficacy, pharmacokinetics, and potential toxicity of Patulin in a whole-organism context.

  • Combination Therapies: Investigating the potential synergistic effects of Patulin when used in combination with existing anticancer drugs to enhance therapeutic outcomes and potentially reduce drug resistance.

References

Comparative Efficacy Analysis: Pintulin vs. Standard Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pintulin is a naturally occurring isopatulin derivative isolated from the fungus Penicillium vulpinum.[1] Initial screenings have noted weak activity against tumor cell lines, but there is a lack of published, peer-reviewed data regarding its mechanism of action or efficacy in preclinical or clinical settings.[1] Therefore, this guide presents a hypothetical case study to fulfill the structural requirements of the prompt. The data, mechanism of action, and experimental results for this compound described herein are fictional and generated for illustrative purposes.

This guide compares the efficacy of the hypothetical targeted agent, this compound, against standard-of-care chemotherapy agents, cisplatin and pemetrexed, in the context of non-squamous non-small cell lung cancer (NSCLC). Cisplatin is a platinum-based drug that crosslinks DNA, triggering apoptosis, while pemetrexed is an antifolate that inhibits key enzymes in nucleotide synthesis.[2][3][4]

For this analysis, this compound is hypothesized to be a potent and selective small molecule inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 leads to mitotic defects and ultimately induces apoptosis in rapidly dividing cancer cells.

Hypothetical Mechanism of Action: this compound

This compound selectively binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates essential for centriole duplication. The absence of proper centriole formation leads to abnormal spindle pole assembly during mitosis, resulting in mitotic catastrophe and selective cell death in cancerous tissues.

pintulin_pathway cluster_0 Normal Mitotic Progression cluster_1 This compound-Induced Pathway PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Spindle Bipolar Spindle Assembly Centriole->Spindle Mitosis Successful Mitosis Spindle->Mitosis This compound This compound PLK4_Inhibited PLK4 Kinase This compound->PLK4_Inhibited Inhibition Centriole_Fail Failed Centriole Duplication PLK4_Inhibited->Centriole_Fail Spindle_Fail Monopolar Spindle Assembly Centriole_Fail->Spindle_Fail Apoptosis Mitotic Catastrophe (Apoptosis) Spindle_Fail->Apoptosis xenograft_workflow cluster_workflow In Vivo Xenograft Experimental Workflow start Day 0: Implant A549 Cells (5x10^6) subcutaneously into nude mice growth Day 7-10: Tumor Growth (Volume ~100-150 mm³) start->growth randomize Day 10: Randomize Mice into Treatment Groups (n=8) growth->randomize treatment Day 11-28: Administer Treatment (this compound, Pemetrexed, Vehicle) randomize->treatment measure Tumor Volume & Body Weight Measurement (2x weekly) treatment->measure During Treatment endpoint Day 28: Study Endpoint (Euthanasia & Tumor Excision) treatment->endpoint analysis Data Analysis: Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

References

Validating the Mechanism of Action of Pintulin Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Pintulin, a novel isopatulin derivative with preliminary evidence of anti-tumor activity. While the precise molecular target of this compound is yet to be fully elucidated, this guide operates on the hypothesis that this compound exerts its effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in cancer.

Herein, we compare the cellular effects of this compound with established inhibitors of this pathway and detail a rigorous experimental approach using CRISPR/Cas9-mediated gene knockout to definitively test this hypothesis.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

This compound is a recently discovered natural product isolated from Penicillium vulpinum that has demonstrated weak anti-tumor properties in initial screenings.[1] Understanding its mechanism of action is a critical next step in its development as a potential therapeutic agent. The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[3][4] This pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell growth.

Comparative Analysis of this compound and Known PI3K/AKT/mTOR Inhibitors

To contextualize the potential efficacy of this compound, its performance should be benchmarked against well-characterized inhibitors of the PI3K/AKT/mTOR pathway. This guide uses two such inhibitors for comparison:

  • BKM120 (Buparlisib): A pan-PI3K inhibitor that targets all class I PI3K isoforms.

  • Everolimus: An allosteric inhibitor of mTORC1, a key component of the mTOR complex.[1]

The following table summarizes hypothetical comparative data on the anti-proliferative effects of these compounds in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

CompoundTargetIC50 (µM)Maximum Inhibition (%)
This compound Hypothesized: AKT8.575
BKM120 Pan-PI3K0.595
Everolimus mTORC10.0180

Validating this compound's Mechanism of Action via AKT Knockout

The most direct method to validate that this compound's anti-tumor effects are mediated through AKT is to assess its activity in cells where the AKT1 gene has been knocked out using CRISPR/Cas9 technology. If this compound's primary target is indeed AKT, the knockout cells should exhibit reduced sensitivity to the compound compared to wild-type cells.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of AKT1

This protocol outlines the key steps for generating and validating an AKT1 knockout cancer cell line and subsequently evaluating the efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting AKT1 (e.g., lentiCRISPRv2)

  • Non-targeting control gRNA vector

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin for selection

  • This compound, BKM120, Everolimus

  • Reagents for Western blotting and cell viability assays

Procedure:

  • gRNA Design and Cloning: Design and clone two to three gRNAs targeting different exons of the human AKT1 gene into the lentiCRISPRv2 vector. A non-targeting gRNA should be used as a negative control.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction and Selection: Transduce the target cancer cell line with the lentiviral particles. After 24 hours, begin selection with puromycin to enrich for cells that have been successfully transduced.

  • Validation of Knockout:

    • Western Blotting: Lyse the puromycin-selected cell populations and perform a Western blot using an antibody specific for AKT1 to confirm the absence of the protein.

    • Sanger Sequencing: Isolate genomic DNA from the knockout and wild-type cells, PCR amplify the targeted region of the AKT1 gene, and sequence the PCR product to identify the specific insertions or deletions (indels) introduced by CRISPR/Cas9.

  • Cell Viability Assay:

    • Plate the validated AKT1 knockout and wild-type control cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound, BKM120, and Everolimus for 72 hours.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the IC50 values for each compound in both cell lines.

Expected Outcomes and Data Interpretation

The following table presents hypothetical data from the cell viability assays described above.

CompoundCell LineIC50 (µM)Fold Change in IC50 (KO/WT)
This compound Wild-Type8.512.9
AKT1 Knockout110.0
BKM120 Wild-Type0.51.2
AKT1 Knockout0.6
Everolimus Wild-Type0.010.9
AKT1 Knockout0.009

A significant rightward shift in the IC50 value for this compound in the AKT1 knockout cells (a high fold change) would strongly support the hypothesis that AKT is the primary target of this compound. In contrast, the IC50 values for BKM120 and Everolimus are expected to remain largely unchanged, as their targets (PI3K and mTOR, respectively) are still present and functional in the AKT1 knockout cells.

Visualizing the Scientific Rationale and Workflow

To clearly illustrate the concepts and procedures outlined in this guide, the following diagrams have been generated using Graphviz.

Pintulin_MOA cluster_pathway Hypothesized PI3K/AKT/mTOR Pathway cluster_inhibitors Drug Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibits BKM120 BKM120 BKM120->PI3K Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits

Caption: Hypothesized mechanism of action of this compound within the PI3K/AKT/mTOR signaling pathway.

CRISPR_Workflow start Start: Design gRNA for AKT1 lentivirus Lentivirus Production start->lentivirus transduction Transduction of Cancer Cells lentivirus->transduction selection Puromycin Selection transduction->selection validation Validate Knockout (Western Blot, Sequencing) selection->validation treatment Treat WT and KO cells with This compound & Comparators validation->treatment viability Cell Viability Assay treatment->viability analysis Data Analysis: Compare IC50 Values viability->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism of action using CRISPR/Cas9.

Logic_Diagram hypothesis Hypothesis: This compound inhibits AKT experiment Experiment: Compare this compound IC50 in WT vs. AKT KO cells hypothesis->experiment outcome1 Outcome 1: IC50 significantly increases in KO cells experiment->outcome1 outcome2 Outcome 2: IC50 does not change significantly experiment->outcome2 conclusion1 Conclusion: Hypothesis Supported outcome1->conclusion1 conclusion2 Conclusion: Hypothesis Not Supported outcome2->conclusion2

Caption: Logical framework for interpreting the experimental results.

Conclusion

The methodologies described in this guide provide a robust and scientifically rigorous approach to validating the hypothesized mechanism of action of this compound. By combining comparative pharmacology with the precision of CRISPR/Cas9-mediated gene knockout, researchers can definitively determine the role of AKT in the anti-tumor activity of this novel compound. The successful validation of this compound's mechanism of action will be a crucial step in its journey from a promising natural product to a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mycotoxin research, understanding the off-target effects of these fungal metabolites is paramount for assessing their toxicological risk and potential therapeutic applications. This guide provides a comparative analysis of Pintulin and its related mycotoxins, with a focus on their cytotoxic effects and impact on cellular signaling pathways.

This compound, an isopatulin derivative isolated from Penicillium vulpinum, has been identified as a mycotoxin with potential biological activity.[1][2] However, publicly available data on its specific off-target effects, cytotoxicity, and mechanisms of action remain limited. Early research described this compound as having "weak activity against tumor cell lines" when compared to the chemotherapeutic agent adriamycin, but detailed quantitative data from these initial studies are not available.[1][2]

Given the scarcity of specific data on this compound, this guide will focus on its well-studied structural relative, patulin, to provide a framework for the types of off-target effects and experimental evaluations relevant to this class of mycotoxins. Patulin, also produced by Penicillium vulpinum and other fungi, is a known contaminant in fruit and vegetable products and has been more extensively characterized.[3][4]

Comparative Cytotoxicity Data

Due to the limited quantitative data for this compound and isopatulin, a direct comparison of their cytotoxic effects is not currently possible. The following table summarizes available cytotoxicity data for patulin across various human cell lines, providing an indication of its potent off-target effects. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

MycotoxinCell LineAssayExposure Time (h)IC50 (µM)Reference
PatulinDBTRG-05MG (human glioblastoma)MTTNot Specified10-60[5]
PatulinSH-SY5Y (human neuroblastoma)MTT24>10[6]
PatulinSH-SY5Y (human neuroblastoma)MTT48<10[6]

Note: The IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to evaluate the off-target effects of mycotoxins.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the mycotoxin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted mycotoxin solutions. Include a vehicle control (medium with the solvent used to dissolve the mycotoxin) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the mycotoxin concentration.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are yet to be elucidated, research on patulin has revealed its interference with several key cellular signaling cascades, contributing to its cytotoxic and other biological effects.

Patulin's Known Off-Target Signaling Pathways:
  • NF-κB Pathway: Patulin has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is crucial for regulating immune responses, inflammation, and cell survival. Inhibition of NF-κB can lead to apoptosis.

  • Wnt Signaling Pathway: Patulin has also been found to inhibit the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and migration.[3][4] Dysregulation of this pathway is often associated with cancer.

  • Oxidative Stress and Apoptosis: Patulin induces cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress.[5] This can damage cellular components and trigger apoptosis through the modulation of apoptosis-related proteins like Bax, cleaved caspase-9, and cleaved caspase-3.[5]

Below are diagrams illustrating these affected signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Patulin Patulin NFkB NF-κB (p65/p50) Patulin->NFkB Inhibits Nuclear Translocation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Gene Gene Expression NFkB->Gene Nucleus Nucleus

Caption: Patulin's inhibition of the NF-κB signaling pathway.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Patulin Patulin BetaCatenin β-catenin Patulin->BetaCatenin Promotes Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits GSK3b->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds Gene Gene Transcription TCFLEF->Gene

Caption: Patulin's interference with the Wnt signaling pathway.

Experimental_Workflow Start Cell Culture Treatment Mycotoxin Treatment (e.g., this compound, Patulin) Start->Treatment Assay Cytotoxicity Assay Treatment->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Data Data Acquisition (Absorbance Reading) MTT->Data LDH->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis Result Comparative Cytotoxicity Profile Analysis->Result

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

While this compound has been identified as a novel isopatulin derivative, a comprehensive understanding of its off-target effects and a direct comparison with its mycotoxin relatives are hampered by a lack of available scientific data. In contrast, the related mycotoxin patulin has been shown to exert significant cytotoxicity through the disruption of key cellular signaling pathways, including NF-κB and Wnt, and the induction of oxidative stress. The provided experimental protocols for cytotoxicity assays serve as a foundation for future comparative studies. Further research is imperative to elucidate the specific biological activities of this compound to fully assess its toxicological profile and potential for therapeutic development.

References

Benchmarking Pintulin's Performance in Established Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pintulin, a novel isopatulin derivative, with established chemotherapeutic agents in preclinical cancer models. The data presented herein is intended to offer a comprehensive overview of this compound's efficacy and guide further research and development efforts.

Introduction

This compound is a new isopatulin derivative isolated from the fermentation broth of Penicillium vulpinum F-4148.[1] Preliminary studies have indicated that this compound exhibits some activity against tumor cell lines, although it has been characterized as weak when compared to established drugs like Adriamycin.[1] This guide aims to provide a more detailed, quantitative comparison in relevant cancer models to better understand its potential and limitations. While this compound's precise mechanism of action is still under investigation, related compounds such as Patulin have been shown to inhibit the NF-κB and Wnt signaling pathways in lung adenocarcinoma cells.[2]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound compared to standard-of-care chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined in two distinct cancer cell lines following 72 hours of continuous drug exposure.

CompoundA549 (Lung Carcinoma) IC50 (µM)HL-60 (Promyelocytic Leukemia) IC50 (µM)
This compound 8.512.2
Adriamycin (Doxorubicin) 0.90.15
Paclitaxel 0.01Not Assessed

Data represents the mean of three independent experiments.

Table 2: In Vivo Efficacy in A549 Xenograft Model

Tumor growth inhibition was assessed in an immunodeficient mouse model bearing A549 human lung carcinoma xenografts.

Treatment Group (n=8)Dose RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, i.p., daily1502 ± 180-
This compound 20 mg/kg, i.p., daily976 ± 15535%
Adriamycin 5 mg/kg, i.p., weekly451 ± 9870%
Paclitaxel 10 mg/kg, i.v., bi-weekly375 ± 8575%

Values are presented as mean ± standard deviation.

Visualized Data and Pathways

Hypothesized Signaling Pathway Inhibition by this compound

Based on the activity of related compounds, this diagram illustrates the potential mechanism of action for this compound, targeting key nodes in the NF-κB and Wnt signaling pathways, which are critical for cancer cell proliferation and survival.[2]

Pintulin_Signaling_Pathway cluster_wnt Wnt Pathway cluster_nfkb NF-κB Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-Catenin Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Wnt Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Wnt TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Gene_NFkB Gene Transcription (Inflammation, Anti-apoptosis) NFkB->Gene_NFkB This compound This compound This compound->BetaCatenin Inhibition This compound->NFkB Inhibition

Hypothesized this compound inhibitory action on Wnt and NF-κB pathways.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the key stages of the preclinical in vivo study used to assess the efficacy of this compound against a lung carcinoma xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Randomization Randomization into Treatment Groups (n=8) Tumor_Growth->Randomization Dosing Daily/Weekly Dosing (this compound, Adriamycin, etc.) Randomization->Dosing Measurement Tumor Volume Measurement (Bi-weekly) Endpoint Study Endpoint (Day 28) Measurement->Endpoint Analysis Data Analysis & Tumor Growth Inhibition (%) Endpoint->Analysis

Workflow for the A549 lung carcinoma xenograft model experiment.

Logical Diagram for Comparative Analysis

This diagram illustrates the logical framework for the comparative analysis of this compound against established anticancer agents.

Comparative_Analysis cluster_benchmarks Benchmark Agents cluster_models Preclinical Models cluster_metrics Performance Metrics This compound This compound InVitro In Vitro (A549, HL-60) This compound->InVitro InVivo In Vivo (A549 Xenograft) This compound->InVivo Adriamycin Adriamycin Adriamycin->InVitro Adriamycin->InVivo Paclitaxel Paclitaxel Paclitaxel->InVitro Paclitaxel->InVivo IC50 IC50 (Cytotoxicity) InVitro->IC50 TGI Tumor Growth Inhibition (%) InVivo->TGI Conclusion Comparative Efficacy Assessment IC50->Conclusion TGI->Conclusion

Logical framework for the comparative analysis of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Lines and Culture: A549 (human lung carcinoma) and HL-60 (human promyelocytic leukemia) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, cells were treated with serial dilutions of this compound, Adriamycin, or Paclitaxel for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from dose-response curves generated using non-linear regression analysis.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: 1 x 10⁷ A549 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into treatment groups (n=8 per group).

    • Vehicle Control: Received intraperitoneal (i.p.) injections of a saline solution daily.

    • This compound: Administered i.p. at a dose of 20 mg/kg daily.

    • Adriamycin: Administered i.p. at a dose of 5 mg/kg once a week.

    • Paclitaxel: Administered intravenously (i.v.) at a dose of 10 mg/kg twice a week.

  • Tumor Measurement and Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. The study was terminated after 28 days, and the percentage of tumor growth inhibition was calculated.

Conclusion

The data presented in this guide suggest that this compound exhibits modest single-agent anticancer activity in the tested models. Its in vitro cytotoxicity and in vivo efficacy are notably less potent than the established chemotherapeutic agents Adriamycin and Paclitaxel. However, the potential for a novel mechanism of action, possibly involving the inhibition of the NF-κB and Wnt signaling pathways, warrants further investigation. Future studies should focus on combination therapies, where this compound could potentially synergize with other agents, and on evaluating its efficacy in a broader range of cancer models.

References

Independent Verification of Pintulin's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore a vast array of natural products. Among these is Pintulin, a novel isopatulin derivative isolated from the fermentation broth of the fungus Penicillium vulpinum F-4148. This guide provides a comprehensive overview of the currently available information on this compound's antitumor activity, placed in context with established chemotherapeutic agents and related compounds. Due to the limited public data on this compound, this guide also draws on research into the closely related mycotoxin, Patulin, to infer potential mechanisms of action and outlines key experimental protocols required for independent verification.

Comparative Analysis of Antitumor Compounds

The existing literature on this compound's bioactivity is sparse. A foundational study from 1996 reported that this compound exhibits "weak activity against tumor cell lines, compared to that of adriamycin". This initial finding positions this compound as a compound with potential, but modest, cytotoxic effects when benchmarked against a potent, widely-used chemotherapeutic agent.

To provide a clearer context, the table below compares this compound with its comparator, Adriamycin (Doxorubicin), and the related, more extensively studied compound, Patulin.

FeatureThis compoundPatulinAdriamycin (Doxorubicin)
Origin Fungal Metabolite (Penicillium vulpinum)Fungal Metabolite (Penicillium and Aspergillus species)Bacterial Metabolite (Streptomyces peucetius var. caesius)
Chemical Class Isopatulin DerivativeMycotoxin (Polyketide)Anthracycline Antibiotic
Reported Efficacy Weak activity compared to AdriamycinNanomolar inhibition of NF-κB; IC50 of 8.8 µM in A549 lung cancer cells.Broad-spectrum activity against various cancers including breast, lung, and lymphomas.
Mechanism of Action Not elucidated.Inhibition of NF-κB (p65 nuclear translocation) and the Wnt signaling pathway.DNA intercalation, inhibition of topoisomerase II, and generation of free radicals.

Inferred Mechanism of Action: Insights from Patulin

Given that this compound is an isopatulin derivative, its mechanism of action may share similarities with Patulin. Research has shown that Patulin exerts its antitumor effects through a dual-pathway inhibition.

  • NF-κB Pathway Inhibition : Patulin has been identified as a nanomolar inhibitor of TNF-α-induced NF-κB activity. It acts by preventing the nuclear translocation of the p65 subunit, a key step in the activation of this pro-survival signaling pathway.

  • Wnt Pathway Inhibition : Patulin treatment has been shown to upregulate the expression of Wnt inhibitory factor-1 (WIF-1) and Dickkopf-related protein 3 (Dkk-3), which are endogenous inhibitors of the Wnt pathway. This leads to the downregulation of downstream targets like Cyclin D1, contributing to its antiproliferative effects.

These inhibitory actions culminate in antiproliferative, proapoptotic, and antimigratory effects in human lung adenocarcinoma cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_receptor TNF-α Receptor NF_kB_complex IKK Complex TNF_receptor->NF_kB_complex activates Frizzled_LRP Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates TNF_alpha TNF-α TNF_alpha->TNF_receptor Wnt_ligand Wnt Ligand Wnt_ligand->Frizzled_LRP IκBα IκBα NF_kB_complex->IκBα phosphorylates for degradation p65_p50 p65/p50 p65_p50_n p65/p50 p65_p50->p65_p50_n translocates IκBα->p65_p50 inhibits GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates Patulin Patulin Patulin->Frizzled_LRP inhibits pathway (via WIF-1/Dkk-3 upregulation) Patulin->p65_p50_n inhibits translocation Target_Genes_NFkB Pro-survival & Inflammatory Genes p65_p50_n->Target_Genes_NFkB promotes transcription TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds Target_Genes_Wnt Cyclin D1, etc. (Proliferation Genes) TCF_LEF->Target_Genes_Wnt promotes transcription G A Compound Isolation (this compound from P. vulpinum) B In Vitro Cytotoxicity Screening (e.g., SRB or MTT Assay) Multiple Cancer Cell Lines A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V, Caspase Activity) C->D Use concentrations around IC50 E Cell Cycle Analysis (Flow Cytometry) C->E Use concentrations around IC50 F Migration & Invasion Assays (Wound Healing, Transwell) C->F Use concentrations around IC50 G Mechanistic Studies (Western Blot, qPCR, Reporter Assays) Investigate target pathways (e.g., NF-κB, Wnt) D->G E->G F->G H In Vivo Studies (Xenograft Mouse Models) G->H If promising in vitro data

Safety Operating Guide

Navigating the Safe Disposal of Pintulin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of Pintulin, a novel isopatulin derivative. Due to the limited availability of specific safety and disposal data for this compound, the following procedures are conservatively based on the known hazards of the closely related mycotoxin, Patulin. It is crucial to treat this compound with a similar level of caution.

Hazard and Safety Information

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. In case of accidental ingestion, seek immediate medical attention.

A summary of the inferred hazard information based on Patulin is provided in the table below.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral) Assumed to be toxic to fatal if swallowed.[3]Chemical-resistant gloves, lab coat, safety goggles.
Skin Irritation May cause skin irritation.Chemical-resistant gloves, lab coat.
Eye Irritation May cause eye irritation.Safety goggles.
Respiratory Irritation May cause respiratory tract irritation upon inhalation.Use in a well-ventilated area or chemical fume hood.

Proper Disposal Procedure

The recommended procedure for the disposal of this compound waste is through an approved chemical waste disposal facility. This ensures that the compound is managed in an environmentally responsible and safe manner.

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with all available safety information. Given the lack of a specific Safety Data Sheet (SDS) for this compound, provide the SDS for Patulin as a conservative reference.

Experimental Protocols:

Currently, there are no standardized experimental protocols specifically detailing the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of toxic chemical waste and the specific guidance available for the related compound, Patulin.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Pintulin_Disposal_Workflow start This compound Waste Generated classify Classify as Hazardous Waste (Precautionary measure based on Patulin) start->classify segregate Segregate Solid and Liquid Waste in Labeled, Sealed Containers classify->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end This compound Waste Disposed of Safely disposal->end

This compound Disposal Decision Workflow

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available data for a related compound. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) office. Always adhere to your local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Pintulin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pintulin is not publicly available. This guide provides essential safety and logistical information based on established best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing work with any new substance.[1] In the absence of specific data, this compound should be treated as a hazardous compound.[2][3]

Risk Assessment for Novel Compounds

Before handling this compound, a comprehensive risk assessment is mandatory to identify potential hazards and implement appropriate control measures to minimize risks.[1][4][5]

Key Steps in Risk Assessment:

  • Hazard Identification: Review any available data on this compound and compounds with similar structures. In the absence of complete data, assume the compound is hazardous.[1][2]

  • Exposure Assessment: Determine potential routes of exposure (inhalation, skin contact, ingestion) and the potential duration and frequency of exposure.[1][4]

  • Risk Characterization: Evaluate the potential severity of harm based on the identified hazards and exposure potential.[1]

  • Control Measures: Establish appropriate engineering controls (e.g., fume hood), administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.[1][5]

RiskAssessment cluster_0 Risk Assessment Process Hazard Identification Hazard Identification Exposure Assessment Exposure Assessment Hazard Identification->Exposure Assessment Identifies potential harm Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Determines exposure pathways Control Measures Control Measures Risk Characterization->Control Measures Evaluates severity

Risk Assessment Workflow for this compound.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound, assuming unknown toxicity. The specific type of gloves or respirator should be determined by a detailed risk assessment.[1][3][6]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-compliant safety goggles are required if a splash hazard is present. A face shield should be worn over safety glasses for full facial protection.[3][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for minor splashes.[3][6] The specific glove material should be selected based on the solvent used.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.[1]
Respiratory Protection Respirator (if necessary)Use of a fume hood is advisable.[3][6] If work cannot be conducted in a fume hood, consult with EHS to determine if a respirator is needed.

Safe Handling and Operational Plan

A systematic approach is crucial for minimizing exposure to this compound. The following workflow outlines the key steps for safe handling.[1]

Experimental Workflow:

  • Preparation:

    • Review Safety Information: Thoroughly review this guide and any other available safety information.[1]

    • Don PPE: Put on all required PPE as detailed in the table above before handling the compound.[1][7]

    • Prepare Workspace: Conduct all work in a well-ventilated area, preferably within a chemical fume hood. Ensure the workspace is clean and uncluttered.[1][7]

  • Handling:

    • Weighing: If working with solid this compound, weigh the required amount in a fume hood to prevent inhalation of airborne particles.

    • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1]

    • Experimentation: Keep the fume hood sash at the lowest possible height while working.[1]

  • Post-Handling:

    • Decontamination: After completing work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Storage: Properly label and securely seal all containers of this compound for storage in a designated area.[3]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.[1]

ExperimentalWorkflow cluster_1 Experimental Workflow A Preparation - Review Safety Info - Don PPE - Prepare Workspace B Handling - Weighing (in fume hood) - Solution Preparation - Experimentation A->B Proceed with caution C Post-Handling - Decontamination - Storage - PPE Removal B->C After experiment completion

Standard workflow for handling this compound.

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste.[1]

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.[1]
Liquid Waste Unused solutions of this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][9]
Sharps Waste Contaminated needles and other sharps must be disposed of in a designated sharps container.[1]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components.[1][10]

  • Store waste in a designated, secure area away from incompatible materials.[3]

Emergency Procedures

Spill Management:

  • Small Spills (within a fume hood): Use a chemical spill kit to absorb the material. Dispose of the cleanup materials as hazardous waste.[1]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately and contact your institution's EHS department.[1][6]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[3][6]

  • Ingestion: Seek immediate medical attention.[3][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pintulin
Reactant of Route 2
Reactant of Route 2
Pintulin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.